molecular formula C10H9ClN2O B1348105 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole CAS No. 24023-73-2

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B1348105
CAS No.: 24023-73-2
M. Wt: 208.64 g/mol
InChI Key: IBMPKWVAMRQBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS 24023-73-2) is a high-purity organic compound serving as a versatile synthon and key intermediate in medicinal chemistry and drug discovery research. With the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.65 g/mol, this 1,3,4-oxadiazole derivative features a reactive chloromethyl group, making it a valuable electrophile for further functionalization, such as nucleophilic substitution reactions, to create novel molecular architectures . Compounds based on the 1,3,4-oxadiazole scaffold are extensively investigated for their broad spectrum of pharmacological activities, acting as bioisosteres for carboxylic acids, esters, and carboxamides . This scaffold is a privileged structure in medicinal chemistry, found in various therapeutic agents for its antibacterial, antifungal, anticancer, and anti-inflammatory properties . Researchers utilize this specific compound as a critical precursor in designing and synthesizing new active molecules for biological screening. Safety Data Sheets (SDS) are available for this product. This chemical is intended for research and development applications in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMPKWVAMRQBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363645
Record name 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24023-73-2
Record name 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24023-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines a detailed, two-step synthetic protocol, starting from commercially available precursors. The synthesis involves the preparation of 3-methylbenzohydrazide, followed by its reaction with chloroacetyl chloride and subsequent cyclodehydration to yield the target 1,3,4-oxadiazole. This guide includes detailed experimental procedures, a summary of key quantitative data, and visualizations of the synthetic workflow and reaction mechanism to aid in research and development.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a reactive chloromethyl group at the 2-position and a 3-methylphenyl (m-tolyl) group at the 5-position of the oxadiazole ring offers a versatile platform for the development of novel therapeutic agents and functional materials. The chloromethyl group serves as a key handle for further structural modifications, allowing for the introduction of various functional groups to explore structure-activity relationships. This guide details a reliable synthetic route to this compound, providing researchers with the necessary information for its preparation and subsequent application.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-methylbenzohydrazide, from methyl 3-methylbenzoate and hydrazine hydrate. The second step is the reaction of 3-methylbenzohydrazide with chloroacetyl chloride to form an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration, commonly facilitated by phosphorus oxychloride (POCl₃), to yield the final product.

Synthesis_Workflow M3MB Methyl 3-methylbenzoate Step1 Step 1: Hydrazinolysis M3MB->Step1 HH Hydrazine Hydrate HH->Step1 M3BH 3-Methylbenzohydrazide Step1->M3BH Step2 Step 2: Acylation & Cyclodehydration M3BH->Step2 CAC Chloroacetyl Chloride CAC->Step2 Product 2-(Chloromethyl)-5-(3-methylphenyl)- 1,3,4-oxadiazole Step2->Product POCl3 POCl₃ POCl3->Step2 Reaction_Mechanism cluster_0 Acylation cluster_1 Cyclodehydration M3BH 3-Methylbenzohydrazide Intermediate1 N'-(Chloroacetyl)-3-methylbenzohydrazide M3BH->Intermediate1 + CAC Chloroacetyl Chloride CAC->Intermediate1 - HCl POCl3 POCl₃ Enol_Intermediate Enol Intermediate Intermediate1->Enol_Intermediate Tautomerization Product 2-(Chloromethyl)-5-(3-methylphenyl)- 1,3,4-oxadiazole Enol_Intermediate->Product Cyclization & Dehydration - H₂O, -PO₂Cl

An In-Depth Technical Guide to 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, serves a dual purpose: to present the foundational knowledge of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles and to highlight the current void in the understanding of the 3-methylphenyl derivative, thereby outlining a roadmap for future research.

Core Chemical Identity

While specific experimental data is not available, the fundamental properties of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole can be inferred from its structure and data from closely related analogs.

PropertyValueSource
CAS Number 24023-73-2[1][2]
Molecular Formula C10H9ClN2O[1][2]
Molecular Weight 208.65 g/mol [2]
IUPAC Name This compoundInferred
Alternate Name 2-(chloromethyl)-5-(m-tolyl)-1,3,4-oxadiazoleInferred

General Synthesis Strategies for 2,5-Disubstituted-1,3,4-oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines. A common and effective method utilizes phosphorus oxychloride (POCl3) as the dehydrating agent. While a specific protocol for the title compound is not published, a general experimental procedure can be adapted from the synthesis of analogous compounds.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely proceed through a two-step process: first, the formation of an N-acylhydrazine intermediate, followed by cyclization.

G cluster_0 Step 1: Acylhydrazine Formation cluster_1 Step 2: Cyclodehydration 3-Methylbenzoyl_chloride 3-Methylbenzoyl chloride Intermediate N'-(2-chloroacetyl)-3-methylbenzohydrazide 3-Methylbenzoyl_chloride->Intermediate Reaction in suitable solvent (e.g., Dichloromethane) Chloroacethydrazide Chloroacethydrazide Chloroacethydrazide->Intermediate Cyclization_reagent Dehydrating Agent (e.g., POCl3) Intermediate->Cyclization_reagent Cyclization under reflux Target_Compound 2-(Chloromethyl)-5-(3-methylphenyl)- 1,3,4-oxadiazole Cyclization_reagent->Target_Compound

Caption: Hypothetical two-step synthesis of the target compound.

General Experimental Protocol (Adapted)

Step 1: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

  • To a solution of 3-methylbenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, an equimolar amount of chloroacethydrazide is added portion-wise at 0°C.

  • A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N'-(2-chloroacetyl)-3-methylbenzohydrazide, which may be purified by recrystallization.

Step 2: Synthesis of this compound

  • The N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate is refluxed in an excess of phosphorus oxychloride for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.

Anticipated Spectroscopic and Physicochemical Properties

While no specific data has been found for the title compound, the following table outlines the expected analytical data based on the general characteristics of 1,3,4-oxadiazole derivatives.

AnalysisExpected Observations
Melting Point Solid at room temperature. The melting point would need to be determined experimentally.
¹H NMR Aromatic protons of the 3-methylphenyl group (m-tolyl) would appear in the aromatic region (δ 7-8 ppm). A singlet for the methyl group protons would be present (δ ~2.4 ppm). A characteristic singlet for the chloromethyl protons would be observed in the range of δ 4.5-5.0 ppm.
¹³C NMR Signals for the two carbons of the oxadiazole ring would be expected in the range of δ 160-165 ppm. Aromatic carbons would appear in their characteristic region (δ 120-140 ppm). The methyl carbon would be observed around δ 21 ppm, and the chloromethyl carbon around δ 35-45 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.65 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).
FTIR (cm⁻¹) Characteristic peaks for C=N stretching of the oxadiazole ring (around 1610-1650 cm⁻¹), C-O-C stretching (around 1020-1070 cm⁻¹ and 1250 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups would be expected. The C-Cl stretching vibration would appear in the fingerprint region.

Potential Biological Activity and Future Research Directions

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The presence of the reactive chloromethyl group in the title compound suggests its potential as a versatile intermediate for the synthesis of a library of derivatives with diverse biological functions.

Potential Signaling Pathway Involvement

Given the known activities of other 1,3,4-oxadiazole derivatives, future research on this compound and its derivatives could explore their potential to modulate various signaling pathways implicated in disease.

G cluster_0 Potential Biological Activities cluster_1 Potential Molecular Targets / Pathways Target_Compound 2-(Chloromethyl)-5-(3-methylphenyl)- 1,3,4-oxadiazole Derivatives Anticancer Anticancer Target_Compound->Anticancer Antimicrobial Antimicrobial Target_Compound->Antimicrobial Anti_inflammatory Anti_inflammatory Target_Compound->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Anticancer->Enzyme_Inhibition DNA_Interaction DNA Interaction Anticancer->DNA_Interaction Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Antimicrobial->Cell_Wall_Synthesis Inflammatory_Mediators Inhibition of Inflammatory Mediators (e.g., COX, LOX) Anti_inflammatory->Inflammatory_Mediators

Caption: Potential areas of biological investigation for the target compound.

Recommendations for Future Research:
  • Synthesis and Characterization: The immediate priority is the synthesis and full characterization of this compound to establish a definitive set of physicochemical and spectroscopic data.

  • Derivative Synthesis: The chloromethyl group serves as a valuable handle for synthetic modification. A library of derivatives could be created by reacting the parent compound with various nucleophiles (e.g., amines, thiols, phenols) to explore structure-activity relationships.

  • Biological Screening: The parent compound and its derivatives should be screened against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify any significant biological activity.

  • Mechanism of Action Studies: For any active compounds identified, further studies should be conducted to elucidate their mechanism of action, including the identification of specific molecular targets and signaling pathways.

Conclusion

While this compound remains an understudied molecule, its structural features suggest significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The general synthetic routes and broad biological activities associated with the 1,3,4-oxadiazole class provide a strong foundation for future research. The synthesis, characterization, and systematic biological evaluation of this compound and its derivatives are critical next steps to unlock its potential therapeutic value. This guide serves as a call to the scientific community to fill the existing knowledge gap and explore the promising avenues that this molecule presents.

References

Characterization of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Spectral Characterization

Detailed spectral data is essential for the unambiguous identification and purity assessment of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the title compound are summarized in Table 2.

Table 2: Predicted NMR Spectral Data for this compound

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Aromatic-H7.20 - 7.90m4HAr-H
Methylene-H~4.80s2H-CH₂Cl
Methyl-H~2.40s3HAr-CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Oxadiazole-C~165C=N (Oxadiazole)
Oxadiazole-C~163C=N (Oxadiazole)
Aromatic-C120 - 140Ar-C
Methylene-C~35-CH₂Cl
Methyl-C~21Ar-CH₃

Predicted chemical shifts are based on typical values for similar 1,3,4-oxadiazole derivatives and are relative to tetramethylsilane (TMS) in a solvent like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (CH₃ and CH₂)
1620 - 1600Medium-StrongC=N stretch (Oxadiazole ring)
1580 - 1450Medium-StrongAromatic C=C stretch
1250 - 1200StrongC-O-C stretch (Oxadiazole ring)
1070 - 1020Medium-StrongN-N stretch (Oxadiazole ring)
800 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The expected mass spectral data are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
208/210High[M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
173Medium[M-Cl]⁺
116High[C₈H₈N]⁺ (fragment from cleavage of the oxadiazole ring)
91High[C₇H₇]⁺ (tolyl fragment)

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities. While specific studies on this compound are not available, based on the activities of structurally similar compounds, it is plausible that this molecule may possess antimicrobial and anticancer properties.

Antimicrobial Activity

Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the lipophilic 3-methylphenyl group and the reactive chloromethyl group in the title compound could contribute to its potential as an antimicrobial agent.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in several compounds with demonstrated anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, or topoisomerases, leading to the induction of apoptosis in cancer cells.

A hypothetical signaling pathway that could be targeted by a 1,3,4-oxadiazole derivative with anticancer properties is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole (Hypothetical Target) Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization, as well as a potential biological screening cascade for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 3-Methylbenzohydrazide + Chloroacetyl Chloride Reaction Acylation & Cyclodehydration Start->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure Compound Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR IR FTIR Pure->IR MS Mass Spectrometry Pure->MS

Caption: General workflow for synthesis and characterization.

Biological_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization Compound Test Compound: 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Anticancer Anticancer Assay (e.g., MTT on cell lines) Compound->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Toxicity In vitro Toxicity Antimicrobial->Toxicity Anticancer->Mechanism Anticancer->Toxicity SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR

Caption: Potential biological screening cascade.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a summary of its physicochemical properties, outlined a general synthetic strategy, and presented predicted spectral data for its characterization. Based on the extensive research on the 1,3,4-oxadiazole scaffold, this compound is a promising candidate for screening for antimicrobial and anticancer activities. The detailed experimental protocols and workflows provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and structurally related molecules. Further studies are warranted to confirm the predicted properties and to explore the full therapeutic potential of this compound.

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the heterocyclic compound this compound. It includes detailed information on its chemical identity, structure, and physicochemical properties. A detailed, step-by-step experimental protocol for its synthesis via cyclodehydration is presented. The 1,3,4-oxadiazole scaffold is a key pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[1][2][3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of novel oxadiazole derivatives.

Chemical Identity and Structure

IUPAC Name

The systematic IUPAC name for the compound is This compound .[5] An alternative name is 2-(Chloromethyl)-5-(m-tolyl)-1,3,4-oxadiazole.

Chemical Structure
  • Molecular Formula: C₁₀H₉ClN₂O[5]

  • CAS Number: 24023-73-2[5]

  • Chemical Structure Representation:

    • SMILES: Cc1cccc(c1)c2nnc(CCl)o2

    • InChI: InChI=1S/C10H9ClN2O/c1-8-3-2-4-9(5-8)12-13-10(14-12)6-11/h2-5H,6H2,1H3

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of the compound.

PropertyValueReference
Molecular Weight 208.65 g/mol [5]
Exact Mass 208.040341 g/mol [5]
Physical Form Solid / Crystalline Powder
Melting Point 70 °C[5]
Boiling Point 340.2 °C at 760 mmHg (Predicted)[5]
Density 1.242 g/cm³ (Predicted)[5]
Flash Point 159.6 °C (Predicted)[5]
XLogP3 2.8[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 2[5]

Synthesis and Experimental Protocol

The synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles is typically achieved through a two-step process involving the acylation of a corresponding benzohydrazide followed by cyclodehydration.

Synthetic Pathway Overview

The synthesis commences with the reaction of 3-methylbenzohydrazide with chloroacetyl chloride to form the N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate. This intermediate is then subjected to dehydrative cyclization, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole ring.

Detailed Experimental Protocol

Step 1: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

  • To a stirred solution of 3-methylbenzohydrazide (10 mmol) in a suitable aprotic solvent (e.g., 50 mL of Tetrahydrofuran) in a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (11 mmol, 1.1 equivalents) dropwise to the cooled solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure. The resulting solid residue is washed with a cold saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with cold water.

  • The crude product is filtered, dried, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclodehydration to form this compound

  • Place the dried N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate (5 mmol) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (15 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture under reflux at 100-110 °C for 4-5 hours.

  • After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice with constant stirring.

  • The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is achieved.

  • The solid product is collected by vacuum filtration, washed thoroughly with water until neutral, and dried.

  • The crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Characterization

The final product's structure should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to verify the successful formation of the oxadiazole ring and the presence of all expected functional groups.[6]

Workflow Visualization

The following diagram illustrates the general synthetic workflow for the target compound.

synthesis_workflow start 3-Methylbenzoic Acid hydrazide 3-Methylbenzohydrazide start->hydrazide Hydrazine Hydrate, Ethanol, Reflux intermediate N'-(2-chloroacetyl)- 3-methylbenzohydrazide hydrazide->intermediate product 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole intermediate->product POCl₃, Reflux chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate THF, 0°C to RT

Caption: Synthetic pathway for this compound.

Biological Context and Potential Applications

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[7] Derivatives of 1,3,4-oxadiazole have been reported to possess a wide spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives show potent activity against various strains of bacteria and fungi, including resistant strains like MRSA.[1][2][3][8]

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory properties in preclinical studies.

  • Anticancer Activity: The oxadiazole ring is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[1]

  • Antiviral Activity: Some compounds containing the 1,3,4-oxadiazole moiety have been explored for their potential against different viruses.[2]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural class suggests it is a valuable candidate for screening in drug discovery programs, particularly in the search for new antimicrobial or anticancer agents. The chloromethyl group provides a reactive site for further chemical modification to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

References

A Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its metabolic stability, favorable pharmacokinetic profile, and its role as a bioisostere for amide and ester functional groups.[1][2] Compounds incorporating the 1,3,4-oxadiazole ring have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3]

This technical guide focuses on a specific derivative, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS No: 24023-73-2). The presence of a reactive chloromethyl group and a substituted phenyl ring makes it a versatile intermediate for synthesizing more complex molecules and a candidate for biological screening. This document provides a consolidated overview of its known and predicted physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the activities of related compounds.

Physicochemical and Structural Data

Quantitative data for the target compound is limited in the public domain. The following table summarizes available information, including data from closely related structural analogs to provide a predictive baseline.

PropertyValueSource / Comment
IUPAC Name This compound-
CAS Number 24023-73-2[4]
Molecular Formula C₁₀H₉ClN₂O[4]
Molecular Weight 208.64 g/mol Calculated value, consistent with analogs.[5]
Physical Form Solid (Predicted)Based on the phenyl analog, which is a solid.
Melting Point 119-121 °CData for the related compound 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole.[6]
UV-Vis λmax ~304 nm (in DMF)Typical for 2-chloromethyl-5-aryl-1,3,4-oxadiazoles.[7]
Fluorescence Emits strong purple fluorescence in DMF solutionGeneral property for this class of compounds.[7]
General Stability Possesses excellent thermal stability and oxidation resistanceA known characteristic of the 1,3,4-oxadiazole core.[7]
Calculated XLogP3 2.8Data for the isomeric compound 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, suggesting moderate lipophilicity.[8]

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established. The following section outlines a standard, reliable methodology based on common synthetic routes.[9][10][11]

General Synthesis Workflow

The synthesis of this compound is typically achieved via a multi-step process starting from 3-methylbenzoic acid. The key transformation is the cyclodehydration of an N'-acyl-aroylhydrazide intermediate.

G cluster_0 Synthesis Pathway A 3-Methylbenzoic Acid + Thionyl Chloride B 3-Methylbenzoyl Chloride A->B Esterification (Step 1) D 3-Methylbenzohydrazide B->D Hydrazinolysis (Step 2) C Hydrazine Hydrate C->D F N'-(2-Chloroacetyl)- 3-methylbenzohydrazide D->F Acylation (Step 3) E Chloroacetyl Chloride E->F H Crude Product F->H Cyclodehydration (Step 4) G Cyclodehydrating Agent (e.g., POCl3) G->H I Purification (Recrystallization) H->I Work-up J Final Product: 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole I->J Isolation

Caption: General workflow for the synthesis of the target compound.

Protocol for Synthesis

Step 1: Synthesis of 3-Methylbenzohydrazide

  • A mixture of 3-methylbenzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield crude 3-methylbenzoyl chloride.

  • The crude acid chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and added dropwise to a cooled (0-5 °C) solution of hydrazine hydrate in the same solvent with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

  • The solvent is evaporated, and the resulting solid is washed with cold water and recrystallized from ethanol to yield pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-(2-Chloroacetyl)-3-methylbenzohydrazide

  • 3-Methylbenzohydrazide is dissolved in a suitable solvent like dioxane or chloroform.

  • The solution is cooled in an ice bath, and an equimolar amount of chloroacetyl chloride is added dropwise while maintaining the temperature below 10 °C.

  • The mixture is stirred at room temperature for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution to remove unreacted acid chloride, and then with water. The solid is dried under vacuum.

Step 3: Cyclodehydration to form this compound

  • The dried N'-(2-Chloroacetyl)-3-methylbenzohydrazide intermediate is mixed with a dehydrating agent, such as phosphorus oxychloride (POCl₃).[9]

  • The mixture is gently refluxed for 4-8 hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.

  • The precipitated solid is filtered, washed thoroughly with water until neutral, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the final compound.

Protocol for Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.[7][9]

  • Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range indicates high purity.

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess final product purity, typically using a silica gel plate with a solvent system like ethyl acetate/hexane.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected peaks include C=N stretching (around 1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1250 and 1070 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹). The absence of N-H and C=O peaks from the hydrazide precursor is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl protons (~2.4 ppm), and a distinct singlet for the chloromethyl (CH₂Cl) protons (~4.8-5.0 ppm).

    • ¹³C NMR: Will confirm the number of unique carbon atoms, including those in the oxadiazole ring (typically around 160-165 ppm), the phenyl ring, and the chloromethyl and methyl groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass (208.64), along with a characteristic [M+2]⁺ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Potential Biological Activity and Signaling Pathways

No specific biological activities or signaling pathway interactions have been published for this compound. However, the 1,3,4-oxadiazole class is a rich source of bioactive compounds, suggesting potential avenues for investigation.

  • Anticancer Activity: Many 1,3,4-oxadiazole derivatives have been reported as potent anticancer agents. Some have been shown to act as inhibitors of crucial enzymes in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR).[12] Inhibition of the EGFR pathway is a key strategy in cancer therapy, disrupting downstream signaling cascades that control cell survival and division.

  • Antimicrobial Activity: The oxadiazole nucleus is present in numerous compounds with significant antibacterial and antifungal properties.[3][9] These agents can act through various mechanisms, including the inhibition of essential enzymes like peptide deformylase.[9]

  • Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating potential applications in neurodegenerative and inflammatory diseases.[10]

The reactive chloromethyl group on the target compound makes it an ideal precursor for creating a library of derivatives for high-throughput screening against these and other biological targets.

G cluster_research Proposed Research & Development Workflow cluster_derivatization Lead Generation cluster_screening Biological Screening synthesis Synthesis of 2-(CH2Cl)-5-(m-tolyl) -1,3,4-oxadiazole derivatization Derivatization via Chloromethyl Group (e.g., add amines, thiols) synthesis->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening anticancer Anticancer Assays (e.g., EGFR Kinase Assay) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) screening->antimicrobial enzyme Other Enzyme Assays (e.g., Cholinesterase) screening->enzyme hit_id Hit Identification anticancer->hit_id antimicrobial->hit_id enzyme->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt

Caption: A logical workflow for drug discovery using the target compound.

Conclusion

This compound is a compound of significant interest due to its structural features, which are common in medicinally active molecules. While specific experimental data on its properties are sparse, its synthesis and characterization can be reliably achieved through established chemical protocols. Its potential for derivatization and the known biological profile of the 1,3,4-oxadiazole scaffold make it a promising candidate for further research and development in areas such as oncology, infectious diseases, and neuropharmacology. Future work should focus on the experimental validation of its physicochemical properties and comprehensive screening of its biological activities.

References

An In-depth Technical Guide to 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and potential biological significance of the heterocyclic compound 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This document collates available information on the synthesis of this specific molecule, outlines a general experimental protocol, and discusses the broader biological context of related compounds, highlighting the potential areas for future research and drug development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability, and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Consequently, 1,3,4-oxadiazole derivatives have been extensively investigated and have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3]

This guide focuses on a specific derivative, this compound (CAS No. 24023-73-2). The presence of a reactive chloromethyl group at the 2-position makes it a versatile intermediate for the synthesis of a wide range of further derivatives, allowing for the exploration of structure-activity relationships. The 3-methylphenyl (m-tolyl) moiety at the 5-position contributes to the lipophilicity and can influence the molecule's interaction with target proteins.

History and Discovery

Synthesis

The synthesis of this compound typically proceeds through a multi-step reaction sequence, starting from 3-methylbenzoic acid. A plausible and commonly employed synthetic route is outlined below.

General Synthetic Pathway

The synthesis involves the conversion of the starting carboxylic acid to its corresponding hydrazide, followed by acylation with chloroacetyl chloride and subsequent cyclodehydration to form the 1,3,4-oxadiazole ring.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Acylation cluster_3 Step 4: Cyclodehydration 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Methyl_3-methylbenzoate Methyl 3-methylbenzoate 3-Methylbenzoic_Acid->Methyl_3-methylbenzoate SOCl2, Methanol 3-methylbenzohydrazide 3-methylbenzohydrazide Methyl_3-methylbenzoate->3-methylbenzohydrazide Hydrazine Hydrate N'-chloroacetyl-3-methylbenzohydrazide N'-chloroacetyl-3-methylbenzohydrazide 3-methylbenzohydrazide->N'-chloroacetyl-3-methylbenzohydrazide Chloroacetyl chloride Final_Product 2-(Chloromethyl)-5-(3-methylphenyl)- 1,3,4-oxadiazole N'-chloroacetyl-3-methylbenzohydrazide->Final_Product POCl3 or other dehydrating agent

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (General Method)

The following is a generalized experimental protocol based on the synthesis of similar 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles.[4]

Step 1: Synthesis of 3-methylbenzohydrazide

  • To a solution of 3-methylbenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester.

  • To the crude methyl ester dissolved in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Recrystallize the solid from ethanol to yield pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-chloroacetyl-3-methylbenzohydrazide

  • Dissolve 3-methylbenzohydrazide in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

Step 3: Synthesis of this compound

  • To the crude N'-chloroacetyl-3-methylbenzohydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

  • Heat the mixture at reflux for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Physicochemical Properties and Characterization

While specific experimental data for the title compound is scarce, the characterization of analogous 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles typically involves the following techniques:[4]

PropertyMethodExpected Observations
Melting Point Capillary Melting Point ApparatusA sharp melting point is indicative of purity.
Infrared (IR) Spectroscopy KBr pellet or ATRCharacteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹ and 1240 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
¹H NMR Spectroscopy CDCl₃ or DMSO-d₆ solventA singlet for the -CH₂Cl protons (typically around 4.5-5.0 ppm), and aromatic protons of the 3-methylphenyl group in the aromatic region (around 7.0-8.0 ppm), along with a singlet for the methyl group protons.
Mass Spectrometry (MS) ESI or EIThe molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₉ClN₂O).

Biological Activities and Potential Applications

Although specific biological data for this compound is not extensively reported, the broader class of 1,3,4-oxadiazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable lead structure or intermediate in drug discovery programs.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms.[3][5] These include:

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases.[3][6]

  • Receptor Antagonism: Acting as antagonists for growth factor receptors.

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.

The reactive chloromethyl group in the title compound could be utilized to synthesize derivatives that can covalently bind to target enzymes, potentially leading to irreversible inhibition and enhanced anticancer efficacy.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the 3-methylphenyl group in the target molecule may enhance its ability to penetrate microbial cell membranes.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7]

Future Directions and Research Opportunities

The lack of specific biological data for this compound presents a clear opportunity for further investigation. The following areas are ripe for exploration:

  • Synthesis of Derivatives: The chloromethyl group serves as a handle for the synthesis of a diverse library of derivatives. For instance, it can be readily converted to amines, ethers, thioethers, and other functional groups to probe structure-activity relationships.

Derivative_Synthesis cluster_0 Potential Derivatives Start 2-(Chloromethyl)-5-(3-methylphenyl)- 1,3,4-oxadiazole Amines Amines Start->Amines R2NH Ethers Ethers Start->Ethers ROH Thioethers Thioethers Start->Thioethers RSH Azides Azides Start->Azides NaN3 Esters Esters Start->Esters RCOO-

Caption: Potential synthetic modifications of the chloromethyl group.

  • Biological Screening: A comprehensive biological screening of the parent compound and its derivatives against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory enzyme assays is warranted.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanism of action studies should be conducted to elucidate their molecular targets and signaling pathways. This could involve enzyme kinetics, molecular docking, and cellular assays.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for drug discovery and development. While specific data on its biological activity is currently limited, the well-established pharmacological importance of the 1,3,4-oxadiazole scaffold, coupled with the reactive nature of the chloromethyl group, makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the biological properties of this compound and its derivatives is strongly encouraged.

References

An In-depth Technical Guide to the Formation of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for the heterocyclic compound 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. This molecule is of interest to the medicinal chemistry community due to the prevalence of the 1,3,4-oxadiazole core in a wide range of biologically active compounds. This document details the synthetic pathways, reaction mechanisms, and relevant experimental data. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a common feature in many pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. The title compound, this compound, is a disubstituted derivative with potential as a synthetic intermediate for the development of novel therapeutic agents. Understanding its formation is crucial for the efficient synthesis of new chemical entities.

Synthetic Pathways and Mechanism of Formation

The most prevalent and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including this compound, is the cyclodehydration of a 1,2-diacylhydrazine intermediate. This reaction is typically facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[1]

The overall synthetic strategy can be conceptualized as a two-step process, which can often be performed in a single pot:

  • Formation of the 1,2-diacylhydrazine intermediate: This involves the reaction of a carboxylic acid or its derivative (e.g., acyl chloride) with a hydrazide. For the target molecule, this would be the reaction between a 3-methylbenzoyl derivative and a 2-chloroacetyl derivative.

  • Cyclodehydration: The 1,2-diacylhydrazine intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,3,4-oxadiazole ring.

Detailed Reaction Mechanism

The formation of this compound can be initiated from 3-methylbenzohydrazide and chloroacetyl chloride. The reaction proceeds through the formation of N'-(chloroacetyl)-3-methylbenzohydrazide, which then undergoes cyclodehydration in the presence of phosphorus oxychloride.

The detailed mechanism of the POCl₃-mediated cyclodehydration is as follows:

  • Activation of the Carbonyl Oxygen: The phosphorus oxychloride acts as a Lewis acid, coordinating to one of the carbonyl oxygens of the diacylhydrazine intermediate. This activation makes the carbonyl carbon more electrophilic.

  • Intramolecular Nucleophilic Attack: The nitrogen atom of the other amide group acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a five-membered ring intermediate.

  • Elimination and Aromatization: Subsequent elimination of dichlorophosphoric acid and a proton leads to the formation of the aromatic 1,3,4-oxadiazole ring.

G cluster_0 Step 1: Formation of Diacylhydrazine cluster_1 Step 2: Cyclodehydration using POCl3 node_A 3-Methylbenzohydrazide node_C N'-(chloroacetyl)-3-methylbenzohydrazide (Diacylhydrazine Intermediate) node_A->node_C Nucleophilic Acyl Substitution node_B Chloroacetyl Chloride node_B->node_C node_D Diacylhydrazine Intermediate node_E Activation with POCl3 node_D->node_E Coordination node_F Intramolecular Cyclization node_E->node_F Nucleophilic Attack node_G This compound node_F->node_G Elimination & Aromatization

Figure 1: Overall synthetic workflow.

Experimental Protocols

Synthesis of N'-(chloroacetyl)-3-methylbenzohydrazide
  • Materials: 3-methylbenzohydrazide, chloroacetyl chloride, and an appropriate anhydrous solvent (e.g., dichloromethane, THF, or dioxane). A tertiary amine base like triethylamine or pyridine is also required to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 3-methylbenzohydrazide (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude diacylhydrazine. Further purification can be achieved by recrystallization.

Cyclodehydration to form this compound
  • Materials: N'-(chloroacetyl)-3-methylbenzohydrazide and phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of N'-(chloroacetyl)-3-methylbenzohydrazide (1.0 eq) in an excess of phosphorus oxychloride (acting as both reagent and solvent) is heated to reflux.

    • The reaction is maintained at reflux for a period of 2-6 hours, with progress monitored by TLC.

    • After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The residue is then cautiously poured onto crushed ice, leading to the precipitation of the crude product.

    • The solid product is collected by filtration, washed thoroughly with water to remove any remaining acid, and then with a dilute sodium bicarbonate solution.

    • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

G start Start dissolve Dissolve 3-methylbenzohydrazide and triethylamine in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_cac Add chloroacetyl chloride solution cool->add_cac warm_stir Warm to RT and stir add_cac->warm_stir workup1 Aqueous workup and solvent removal warm_stir->workup1 intermediate Isolate N'-(chloroacetyl)-3-methylbenzohydrazide workup1->intermediate reflux_pocl3 Reflux in excess POCl3 intermediate->reflux_pocl3 remove_pocl3 Remove excess POCl3 under vacuum reflux_pocl3->remove_pocl3 precipitate Pour onto crushed ice remove_pocl3->precipitate filter_wash Filter, wash with water and NaHCO3 soln. precipitate->filter_wash dry_purify Dry and recrystallize filter_wash->dry_purify product This compound dry_purify->product

Figure 2: Experimental workflow for the synthesis.

Data Presentation

Reactant and Product Summary
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-MethylbenzohydrazideC₈H₁₀N₂O150.18Reactant
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Reactant
Phosphorus OxychloridePOCl₃153.33Reagent
This compoundC₁₀H₉ClN₂O208.65Product
Predicted Spectroscopic Data

While experimental spectra for the title compound are not widely published, the following are predicted characteristic peaks based on analogous structures.[2][4][5]

Spectroscopic MethodPredicted Characteristic Peaks
¹H NMR (CDCl₃)δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 4.8 (s, 2H, -CH₂Cl), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)δ (ppm): 165.5 (C=N of oxadiazole), 164.0 (C=N of oxadiazole), 139.0 (Ar-C), 132.0 (Ar-CH), 129.0 (Ar-CH), 126.0 (Ar-C), 124.0 (Ar-CH), 123.0 (Ar-CH), 35.0 (-CH₂Cl), 21.5 (Ar-CH₃)
FTIR (KBr)ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O-C stretch of oxadiazole), ~750 (C-Cl stretch)
Mass Spec. (EI)m/z (%): 208 [M⁺], 173 [M⁺ - Cl], 119 [M⁺ - CH₂Cl - N₂], 91 [C₇H₇⁺]

Conclusion

The synthesis of this compound is most effectively achieved through the cyclodehydration of the corresponding 1,2-diacylhydrazine intermediate using phosphorus oxychloride. This method is robust and generally provides good yields. The provided mechanistic insights and generalized experimental protocols offer a solid foundation for the laboratory synthesis of this and related 1,3,4-oxadiazole derivatives. The predicted spectral data serves as a useful reference for the characterization of the final product. This technical guide is intended to aid researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to develop novel chemical entities based on the 1,3,4-oxadiazole scaffold.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a prevalent motif in a variety of therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding. This document outlines the primary starting materials, a detailed three-step synthetic pathway, and the associated experimental protocols. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the synthesis process.

Core Starting Materials

The synthesis of this compound commences from readily available starting materials. The primary precursors for this synthetic route are:

  • 3-Methylbenzoic Acid (or its derivatives): This provides the m-tolyl substituent on the oxadiazole ring. Derivatives such as methyl 3-methylbenzoate or 3-methylbenzoyl chloride can also be employed.

  • Hydrazine Hydrate: This reagent is crucial for the formation of the hydrazide intermediate.

  • Chloroacetyl Chloride: This serves as the source for the chloromethyl group and facilitates the formation of the key N'-acylhydrazide intermediate.

  • Dehydrating Agent: A strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃), is required for the final cyclization step to form the oxadiazole ring.

Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process:

  • Formation of 3-Methylbenzohydrazide: The synthesis begins with the conversion of 3-methylbenzoic acid or its corresponding ester to 3-methylbenzohydrazide. This is a standard reaction involving the condensation of the carboxylic acid derivative with hydrazine hydrate.

  • Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide: The 3-methylbenzohydrazide is then acylated using chloroacetyl chloride. This reaction forms the crucial intermediate, N'-(2-chloroacetyl)-3-methylbenzohydrazide.

  • Cyclodehydration to form this compound: The final step involves the intramolecular cyclization and dehydration of the N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate to yield the target 1,3,4-oxadiazole. This transformation is typically effected by a strong dehydrating agent like phosphorus oxychloride.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product A 3-Methylbenzoic Acid E 3-Methylbenzohydrazide A->E Hydrazinolysis B Hydrazine Hydrate B->E C Chloroacetyl Chloride F N'-(2-chloroacetyl)- 3-methylbenzohydrazide C->F D Phosphorus Oxychloride G 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole D->G E->F N-Acylation F->G Cyclodehydration

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that yields are representative and can vary based on reaction scale and optimization.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Methylbenzoic Acid99-04-7C₈H₈O₂136.15111-113263
Hydrazine Hydrate7803-57-8H₆N₂O50.06-51.7120.1
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94-22105-106
Phosphorus Oxychloride10025-87-3Cl₃OP153.331.25105.8
This compound 24023-73-2 C₁₀H₉ClN₂O 208.65 70 [1]340.2 at 760 mmHg [1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methods for the synthesis of analogous 1,3,4-oxadiazole derivatives.[2][3]

Step 1: Synthesis of 3-Methylbenzohydrazide

This procedure details the conversion of a 3-methylbenzoic acid ester to the corresponding hydrazide.

Materials:

  • Methyl 3-methylbenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methylbenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (approximately 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Pour the resulting residue into cold water to precipitate the 3-methylbenzohydrazide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

This protocol describes the N-acylation of 3-methylbenzohydrazide.

Materials:

  • 3-Methylbenzohydrazide

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)

  • A suitable base (e.g., Triethylamine or Pyridine)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylbenzohydrazide (1 equivalent) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (1.1 equivalents) to the stirred suspension.

  • In a separate dropping funnel, dilute chloroacetyl chloride (1.1 equivalents) with the anhydrous solvent.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the hydrochloride salt of the base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-(2-chloroacetyl)-3-methylbenzohydrazide.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

This final step involves the cyclodehydration of the intermediate to form the target oxadiazole.

Materials:

  • N'-(2-chloroacetyl)-3-methylbenzohydrazide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place N'-(2-chloroacetyl)-3-methylbenzohydrazide (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and generates HCl gas.

  • The crude product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product completely.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Conclusion

The synthesis of this compound is a well-established process that utilizes common starting materials and straightforward synthetic transformations. This guide provides the essential information for researchers and professionals in the field of drug development and materials science to successfully synthesize this valuable compound. The provided protocols, data, and workflow diagram serve as a comprehensive resource for the laboratory-scale preparation of this target molecule. Careful execution of the experimental procedures and appropriate safety precautions are paramount for a successful and safe synthesis.

References

Methodological & Application

Application Notes and Protocols for Biological Screening of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. The protocols outlined below are based on established methodologies for evaluating the therapeutic potential of 1,3,4-oxadiazole derivatives, which are known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8][9][10][11]

Overview of Biological Potential

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant pharmacological properties.[3][9] The introduction of a chloromethyl group at the 2-position and a 3-methylphenyl group at the 5-position of the oxadiazole ring may confer specific biological activities. This protocol outlines a tiered screening approach to efficiently assess the compound's potential in key therapeutic areas.

General Screening Workflow

The following diagram illustrates a typical workflow for the biological screening of a novel chemical entity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: In vivo Evaluation cluster_3 Phase 4: Lead Optimization A Compound Synthesis & Purity Analysis B In vitro Antimicrobial Screening A->B C In vitro Anticancer Screening A->C D In vitro Anti-inflammatory Screening A->D E Dose-Response Studies (IC50/MIC) B->E C->E D->E F Mechanism of Action Studies E->F G Selectivity & Cytotoxicity Assays E->G H Animal Model of Infection F->H I Xenograft Tumor Model F->I J Carrageenan-Induced Paw Edema F->J K Structure-Activity Relationship (SAR) Studies H->K I->K J->K

Caption: General workflow for the biological screening of a novel compound.

Data Presentation

Quantitative results from the screening assays should be recorded and summarized in the following tables for clear comparison and analysis.

Table 1: Antimicrobial Activity Data

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)Standard Drug (MIC in µg/mL)
Staphylococcus aureusGentamicin
Bacillus subtilisGentamicin
Escherichia coliGentamicin
Pseudomonas aeruginosaGentamicin
Candida albicansTerbinafine
Aspergillus fumigatusTerbinafine

Table 2: Anticancer Activity Data (IC50 in µM)

Cancer Cell Line24h Treatment48h Treatment72h TreatmentStandard Drug (IC50 in µM)
MCF-7 (Breast)5-Fluorouracil
A549 (Lung)Cisplatin
HCT-116 (Colon)5-Fluorouracil
HepG2 (Liver)5-Fluorouracil
Normal Cell Line (e.g., HEK293)-

Table 3: In vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition of EdemaStandard Drug (% Inhibition)
Control (Vehicle)-0-
Compound10Indomethacin
Compound20Indomethacin
Standard Drug10-

Experimental Protocols

Antimicrobial Screening Protocol

This protocol is adapted from standard methods for assessing the antimicrobial activity of new chemical entities.[8][10][11][12][13]

4.1.1. Materials

  • Test Compound: this compound

  • Bacterial Strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)

  • Fungal Strains: Candida albicans, Aspergillus fumigatus

  • Media: Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • Standard Drugs: Gentamicin (antibacterial), Terbinafine (antifungal)

  • 96-well microtiter plates

  • Spectrophotometer

4.1.2. Procedure for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain concentrations ranging from 200 µg/mL to 0.39 µg/mL.

  • Prepare a microbial inoculum of approximately 5 x 105 CFU/mL for bacteria and 0.5 x 105 CFU/mL for fungi.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that shows no visible growth.

Anticancer Screening Protocol

This protocol utilizes the MTT assay to determine the cytotoxic effect of the compound on various cancer cell lines.[2][3][6][14]

4.2.1. Materials

  • Test Compound

  • Cancer Cell Lines: MCF-7, A549, HCT-116, HepG2

  • Normal Cell Line: HEK293

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Standard Drug: 5-Fluorouracil or Cisplatin

4.2.2. Procedure

  • Seed the cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In vivo Anti-inflammatory Screening Protocol

The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity.[1][4][9][15][16]

4.3.1. Materials

  • Test Compound

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Standard Drug: Indomethacin

  • Plethysmometer

4.3.2. Procedure

  • Divide the rats into groups (n=6): control, standard, and test compound groups (at least two doses).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Signaling Pathway Involvement

Many anticancer and anti-inflammatory agents exert their effects by modulating key signaling pathways. For instance, compounds that induce apoptosis in cancer cells often involve the activation of caspases. The following diagram illustrates a simplified intrinsic apoptosis pathway.

G cluster_0 Mitochondrial Pathway of Apoptosis A This compound B Cellular Stress A->B C Bax/Bak Activation B->C D Bcl-2/Bcl-xL Inhibition B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Research Tool Application Notes: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Catalog Number: Inquire

Molecular Formula: C₁₀H₉ClN₂O

Molecular Weight: 208.65 g/mol

CAS Number: Not available

Description

This compound is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole ring is a well-established pharmacophore known to be a bioisostere of amide and ester functionalities, contributing to improved metabolic stability and the ability to form hydrogen bonds.[1][2] While this specific derivative is noted for its fluorescent properties, the broader class of 1,3,4-oxadiazoles has garnered significant attention in medicinal chemistry and drug development due to a wide spectrum of biological activities.[3][4] These activities include potential applications as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[5][6][7]

The presence of a reactive chloromethyl group suggests its potential as a covalent modifier or a building block for further chemical synthesis to create more complex molecules with tailored biological activities. Researchers can leverage this reactive site to introduce various functional groups or to covalently bind to biological targets.

Potential Research Applications

Based on the known biological activities of the 1,3,4-oxadiazole scaffold, this compound can be investigated as a research tool in the following areas:

  • Anticancer Research: 1,3,4-Oxadiazole derivatives have shown promise as inhibitors of various cancer-related targets, including growth factors, kinases, and enzymes like histone deacetylases (HDACs) and telomerase.[5][8][9] This compound could be screened for cytotoxic activity against various cancer cell lines and for its ability to modulate specific cancer-related signaling pathways.

  • Antimicrobial Drug Discovery: The 1,3,4-oxadiazole nucleus is a core component of many compounds with potent antibacterial and antifungal properties.[6][10] This research tool can be used in screening assays to identify new leads for combating infectious diseases, including resistant strains.

  • Enzyme Inhibition Studies: The structural features of this molecule make it a candidate for inhibiting various enzymes. For instance, derivatives of 1,3,4-oxadiazole have been reported to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[1][7]

  • Probe Development and Chemical Biology: The inherent fluorescence of some 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, combined with the reactive chloromethyl group, makes this compound a potential platform for the development of chemical probes.[3] These probes could be used to study biological processes through fluorescence imaging or to identify protein targets via covalent labeling.

General Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound. Specific concentrations, incubation times, and cell lines should be optimized for each experimental setup.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the stock solution with a complete medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for In Vitro Cytotoxicity Assay

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Compound Dilutions B->C D Treat Cells C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and serially dilute it in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_result Result A Prepare Compound Dilutions in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the MIC of the compound against bacteria.

Quantitative Data

Currently, there is no specific quantitative biological data available in the public domain for this compound. Researchers are encouraged to generate this data through the experimental protocols outlined above. The following table is a template for presenting such data once obtained.

Assay Type Target/Cell Line Parameter Value Reference Compound Reference Value
Cytotoxicitye.g., MCF-7IC₅₀User-determinede.g., DoxorubicinUser-determined
Antibacteriale.g., S. aureusMICUser-determinede.g., CiprofloxacinUser-determined
Enzyme Inhibitione.g., AChEIC₅₀User-determinede.g., DonepezilUser-determined

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

For Research Use Only. Not for use in diagnostic procedures.

References

Application Notes and Protocols: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole in medicinal chemistry, based on the known biological activities of the broader 1,3,4-oxadiazole class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this report extrapolates from structurally similar compounds to provide detailed application notes, experimental protocols, and potential mechanisms of action.

Introduction to 1,3,4-Oxadiazoles in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This versatile core is a bioisostere of amide and ester groups, enhancing metabolic stability and participating in hydrogen bonding interactions, which can improve biological activity.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] The compound this compound, with its reactive chloromethyl group and substituted phenyl ring, represents a promising candidate for further investigation and development as a therapeutic agent.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:

Anticancer Activity

1,3,4-Oxadiazole derivatives are known to exhibit potent anticancer activity through various mechanisms of action.[6][7] These mechanisms include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerase.[8][9] Furthermore, some derivatives have been shown to interfere with key signaling pathways, including the NF-κB pathway, which is often dysregulated in cancer.[10][11] The presence of the electrophilic chloromethyl group in this compound could potentially enhance its anticancer activity through covalent interactions with biological targets.

Potential Anticancer Mechanisms of 1,3,4-Oxadiazole Derivatives

anticancer_mechanisms oxadiazole 1,3,4-Oxadiazole Derivative enzyme_inhibition Enzyme Inhibition oxadiazole->enzyme_inhibition pathway_inhibition Signaling Pathway Interference oxadiazole->pathway_inhibition hdac HDAC enzyme_inhibition->hdac ts Thymidylate Synthase enzyme_inhibition->ts topo Topoisomerase enzyme_inhibition->topo cell_cycle_arrest Cell Cycle Arrest hdac->cell_cycle_arrest ts->cell_cycle_arrest apoptosis Induction of Apoptosis topo->apoptosis nfkb NF-κB Pathway pathway_inhibition->nfkb nfkb->apoptosis proliferation Inhibition of Cancer Cell Proliferation apoptosis->proliferation cell_cycle_arrest->proliferation

Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a common feature in compounds with significant antimicrobial properties.[12] These derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[13][14] The proposed mechanisms for their antibacterial action include the disruption of bacterial cell membrane integrity and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[13][15] The lipophilicity conferred by the 3-methylphenyl group in the target molecule may facilitate its passage through bacterial cell membranes.

Potential Antimicrobial Mechanisms of 1,3,4-Oxadiazole Derivatives

antimicrobial_mechanisms oxadiazole 1,3,4-Oxadiazole Derivative membrane_disruption Cell Membrane Disruption oxadiazole->membrane_disruption enzyme_inhibition Enzyme Inhibition oxadiazole->enzyme_inhibition bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death dna_gyrase DNA Gyrase enzyme_inhibition->dna_gyrase topoisomerase_iv Topoisomerase IV enzyme_inhibition->topoisomerase_iv dna_gyrase->bacterial_death topoisomerase_iv->bacterial_death

Caption: Potential antimicrobial mechanisms of 1,3,4-oxadiazole derivatives.

Synthesis Protocol

General Synthesis Workflow

synthesis_workflow start 3-Methylbenzoic acid step1 Reaction with Thionyl Chloride start->step1 intermediate1 3-Methylbenzoyl chloride step1->intermediate1 step2 Reaction with 2-Chloroacetohydrazide intermediate1->step2 intermediate2 N'-(2-chloroacetyl)-3-methylbenzohydrazide step2->intermediate2 step3 Cyclodehydration (e.g., POCl3) intermediate2->step3 product 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole step3->product

Caption: General synthesis workflow for 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles.

Experimental Protocol:

Step 1: Synthesis of 3-Methylbenzoyl chloride

  • To a stirred solution of 3-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-methylbenzoyl chloride.

Step 2: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

  • Dissolve 2-chloroacetohydrazide (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Cool the solution to 0 °C and add the crude 3-methylbenzoyl chloride (1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate hydrazide.

Step 3: Synthesis of this compound

  • To the N'-(2-chloroacetyl)-3-methylbenzohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

In Vitro Biological Evaluation Protocols

Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[3]

Protocol:

  • Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

  • Inoculum Preparation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activity of various 1,3,4-oxadiazole derivatives to provide a reference for the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)ureaPC-3 (Prostate)0.67[8]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.7[8]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung)<0.14[9]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleHCCLM3 (Hepatocellular Carcinoma)27.5[10]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamideS. aureus4-16[3]
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamideS. aureus8-32[3]
LMM6 (an 1,3,4-oxadiazole derivative)S. aureus1.95-7.81[17]
(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanolMethicillin-resistant S. aureus (MRSA)62[18]

Conclusion

While direct experimental data for this compound is not extensively documented, the established and potent biological activities of the 1,3,4-oxadiazole scaffold strongly suggest its potential as a valuable lead compound in medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Further investigation into its specific anticancer and antimicrobial activities, as well as its mechanism of action, is highly warranted.

References

Application Notes and Protocols for In Vitro Assay Development of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[1][2][3][4] The compound 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole belongs to this versatile class of molecules. Its biological activities have not been extensively reported, necessitating the development of robust in vitro assays to elucidate its therapeutic potential. These application notes provide a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound.

The general biological activities of 1,3,4-oxadiazole derivatives suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis.[5][6][7][8] Furthermore, this class of compounds has been shown to inhibit various enzymes, including cyclooxygenases (COX), lipoxygenases, and cholinesterases.[9][10][11] Therefore, the initial in vitro profiling should focus on assessing its cytotoxicity, pro-apoptotic activity, and potential for enzyme inhibition.

I. Preliminary Assessment and Compound Handling

1.1. Compound Information:

PropertyValue
IUPAC Name This compound
CAS Number 24023-73-2[12]
Molecular Formula C10H9ClN2O
Molecular Weight 208.65 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water.

1.2. Stock Solution Preparation:

For in vitro assays, a concentrated stock solution of the test compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

II. In Vitro Cytotoxicity Assays

The initial step in evaluating a novel compound is to determine its cytotoxic potential against various cell lines. This helps in identifying a therapeutic window and selecting appropriate concentrations for further mechanistic studies.

2.1. Cell Line Selection:

A panel of human cancer cell lines should be selected based on common cancer types. A non-cancerous cell line should be included to assess selectivity.

  • Human Breast Adenocarcinoma: MCF-7

  • Human Lung Carcinoma: A549[5][6]

  • Human Colorectal Carcinoma: HCT-116

  • Human Glioblastoma: U87[7]

  • Human Hepatocellular Carcinoma: HepG2[8][13]

  • Normal Human Dermal Fibroblasts (NHDF): To assess cytotoxicity against non-cancerous cells.[9]

2.2. MTT Cell Viability Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3. Data Presentation: Hypothetical Cytotoxicity Data

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.2 ± 1.80.8 ± 0.1
A54922.5 ± 2.51.2 ± 0.2
HCT-11618.9 ± 2.10.9 ± 0.1
U8735.1 ± 3.21.5 ± 0.3
HepG228.4 ± 2.91.1 ± 0.2
NHDF> 1005.6 ± 0.7

III. Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be performed.

3.1. Nuclear Staining with DAPI:

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

3.2. DNA Ladder Assay:

A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments. These fragments can be visualized as a characteristic "ladder" on an agarose gel.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at its IC50 concentration for 48 hours. Harvest the cells and lyse them using a lysis buffer.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

IV. Enzyme Inhibition Assays

Based on the known activities of 1,3,4-oxadiazole derivatives, assessing the inhibitory potential of this compound against relevant enzymes is a logical next step.

4.1. Cyclooxygenase (COX) Inhibition Assay:

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2, which are key enzymes in the inflammatory pathway.[9][14]

Protocol:

  • Assay Principle: A colorimetric inhibitor screening assay kit (e.g., from Cayman Chemical) can be used. The assay measures the peroxidase activity of COX.

  • Procedure: The assay is typically performed in a 96-well plate. The test compound, along with the enzyme (COX-1 or COX-2) and heme, is incubated with arachidonic acid. The subsequent peroxidase reaction is initiated, and the color development is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

4.2. Data Presentation: Hypothetical Enzyme Inhibition Data

EnzymeThis compound IC50 (µM)Reference Inhibitor IC50 (µM)
COX-18.5 ± 0.9Indomethacin: 0.1 ± 0.02
COX-22.3 ± 0.3Celecoxib: 0.05 ± 0.01
MMP-912.1 ± 1.5Doxycycline: 5.2 ± 0.6
Acetylcholinesterase> 100Donepezil: 0.02 ± 0.003

V. Signaling Pathway and Workflow Visualization

5.1. Experimental Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Data Analysis and Reporting A Compound Procurement and QC This compound B Stock Solution Preparation (DMSO) A->B C Cytotoxicity Screening (MTT Assay) (Cancer vs. Normal Cell Lines) B->C D Determine IC50 Values C->D E Apoptosis Induction Assays D->E H Enzyme Inhibition Assays D->H F Nuclear Staining (DAPI) E->F G DNA Ladder Assay E->G L Data Compilation and Analysis F->L G->L I COX-1/COX-2 Inhibition H->I J MMP Inhibition H->J K Cholinesterase Inhibition H->K I->L J->L K->L M Generate Application Notes and Protocols L->M

Caption: Experimental workflow for the in vitro evaluation of the compound.

5.2. Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_0 Apoptosis Induction by this compound A This compound B Mitochondrial Outer Membrane Permeabilization A->B C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Substrate Cleavage (e.g., PARP) F->G H Apoptosis G->H

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

VI. Conclusion

These application notes and protocols provide a structured approach for the initial in vitro characterization of this compound. The proposed assays will help to determine its cytotoxic and apoptotic potential, as well as its inhibitory effects on key enzymes. The results from these studies will be crucial in guiding further preclinical development of this compound. It is important to note that the provided data is hypothetical and for illustrative purposes only. Actual experimental results should be carefully validated and reproduced.

References

Application Notes and Protocols: In Vivo Studies of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No in vivo studies were found for the specific compound 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole . The following application notes and protocols are based on a closely related series of compounds, 2,5-disubstituted 1,3,4-oxadiazole derivatives , to provide insights into potential in vivo applications and methodologies for this class of molecules. The data and protocols are derived from a study on derivatives with a 2-[(4-chloro-3-methylphenoxy)methyl] moiety.[1]

Application: Anti-inflammatory and Analgesic Activity

This document outlines the in vivo evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives for their potential as anti-inflammatory and analgesic agents. The summarized data highlights compounds with significant activity in rodent models, suggesting their potential for further investigation in the drug development pipeline for inflammatory and pain-related conditions.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from the in vivo screening of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives for analgesic and anti-inflammatory activities.

Table 1: Analgesic Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Compound IDChemical NameAnalgesic Activity (% Protection)
4h 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazolePotent
5d 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridinePotent

Note: The term "Potent" is used as described in the source abstract. Specific quantitative values were not provided in the abstract.[1]

Table 2: Anti-inflammatory Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Compound IDChemical NameAnti-inflammatory Activity (% Inhibition of Edema)
4b 2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenolPotent
4h 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazolePotent

Note: The term "Potent" is used as described in the source abstract. Specific quantitative values were not provided in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited.

Protocol: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

Objective: To assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar albino rats or Swiss albino mice

  • Test compounds (2,5-disubstituted 1,3,4-oxadiazole derivatives)

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • 1% Carrageenan solution in normal saline

  • Plethysmometer

  • Animal balance

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with water provided ad libitum.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (Vehicle only)

    • Group II: Standard Drug

    • Group III, IV, etc.: Test Compounds (at a specified dose, e.g., 50 mg/kg)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Protocol: Acetic Acid-Induced Writhing in Mice (Analgesic Assay)

Objective: To evaluate the peripheral analgesic activity of test compounds.

Materials:

  • Swiss albino mice

  • Test compounds (2,5-disubstituted 1,3,4-oxadiazole derivatives)

  • Standard drug (e.g., Aspirin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • 0.6% Acetic acid solution

  • Stopwatch

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting: Follow the same initial steps as in the anti-inflammatory protocol.

  • Grouping: Divide the mice into groups (n=6) as described previously.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) to the respective groups.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. Count the number of writhes (a specific constriction of the abdomen, stretching of the hind limbs, and turning of the trunk) for each mouse over a 20-minute period.

  • Calculation: Calculate the percentage protection (analgesic activity) using the following formula: % Protection = [(Wc - Wt) / Wc] x 100 Where:

    • Wc = Mean number of writhes in the control group

    • Wt = Mean number of writhes in the treated group

Visualizations

Diagram: Experimental Workflow for In Vivo Screening

G cluster_prep Preparation cluster_anti_inflammatory Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) cluster_analgesic Analgesic Assay (Acetic Acid-Induced Writhing) cluster_results Results acclimatize Animal Acclimatization & Fasting grouping Grouping of Animals acclimatize->grouping admin_ai Drug Administration (p.o.) grouping->admin_ai admin_an Drug Administration (p.o.) grouping->admin_an carrageenan Carrageenan Injection (s.c.) admin_ai->carrageenan measure_edema Measure Paw Edema carrageenan->measure_edema calc_ai Calculate % Inhibition measure_edema->calc_ai result_ai Anti-inflammatory Efficacy calc_ai->result_ai acetic_acid Acetic Acid Injection (i.p.) admin_an->acetic_acid count_writhes Count Writhing Responses acetic_acid->count_writhes calc_an Calculate % Protection count_writhes->calc_an result_an Analgesic Efficacy calc_an->result_an

Caption: Workflow for in vivo anti-inflammatory and analgesic screening.

Diagram: Putative Mechanism of Action

G cluster_pathway Inflammatory Pathway cluster_drug Drug Action stimuli Inflammatory Stimuli (e.g., Carrageenan) phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) Enzymes aa->cox pgs Prostaglandins cox->pgs produces inflammation Inflammation & Pain pgs->inflammation oxadiazole 1,3,4-Oxadiazole Derivative oxadiazole->cox Inhibition

References

Application Notes and Protocols: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This class of compounds is recognized for its diverse biological activities and interesting photophysical properties.[1] The presence of the 1,3,4-oxadiazole ring often imparts thermal stability and fluorescence characteristics to the molecule. The chloromethyl group introduces a reactive site, suggesting potential for covalent labeling of biological targets, making it a candidate for use as a fluorescent probe in cellular imaging and drug discovery. These application notes provide an overview of its potential applications, key photophysical properties, and detailed protocols for its synthesis and use in a research setting.

Physicochemical Properties and Data

While specific experimental data for this compound is not extensively available in the public domain, data from closely related 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazoles can be used to infer its likely properties.

PropertyValue (Predicted/Inferred)Source/Analogy
Molecular Formula C₁₀H₉ClN₂ON/A
Molecular Weight 208.65 g/mol N/A
Appearance White to off-white solidGeneral for oxadiazoles
Solubility Soluble in organic solvents (DMF, DMSO, Dichloromethane)General for oxadiazoles
Maximum UV Absorption (λ_max) ~304 nm[1]
Fluorescence Emission Strong purple/blue fluorescence in organic solvents[1]
Excitation Wavelength (λ_ex) ~300-320 nm (To be determined experimentally)Inferred from λ_max
Emission Wavelength (λ_em) ~380-450 nm (To be determined experimentally)[1]
Quantum Yield (Φ) To be determined experimentallyN/A
Molar Extinction Coefficient (ε) To be determined experimentallyN/A

Potential Applications

  • Fluorescent Labeling Agent: The reactive chloromethyl group can potentially react with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins, allowing for covalent labeling and visualization.

  • Cellular Imaging: Its predicted fluorescence properties make it a candidate for use as a fluorescent probe in microscopy to visualize cellular structures or track labeled molecules.

  • High-Throughput Screening: Can be used as a fluorescent marker in screening assays to identify potential binding partners or modulators of a target protein.

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from known synthesis procedures for 2,5-disubstituted-1,3,4-oxadiazoles.

Materials:

  • 3-Methylbenzohydrazide

  • Chloroacetyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzohydrazide (1 equivalent) in anhydrous DCM.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add pyridine (1.1 equivalents) to the solution. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, N'-(chloroacetyl)-3-methylbenzohydrazide.

  • Cyclodehydration: To the crude intermediate, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a suitable solvent and reflux for several hours until the reaction is complete (monitored by TLC).

  • Purification: After cooling, carefully quench the reaction mixture with ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Objective: To determine the key fluorescence properties of the synthesized probe.

Materials:

  • This compound

  • Spectroscopy grade solvents (e.g., DMSO, DMF, Ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

Protocol:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the probe in a suitable solvent like DMSO.

  • Working Solutions: Prepare a series of dilutions in the desired solvent to find a suitable concentration for absorbance and fluorescence measurements (typically in the micromolar range).

  • UV-Vis Absorption: Record the absorption spectrum of the probe to determine the maximum absorption wavelength (λ_max).

  • Fluorescence Spectra:

    • Set the excitation wavelength of the fluorometer to the determined λ_max.

    • Record the emission spectrum to find the maximum emission wavelength (λ_em).

    • To determine the optimal excitation wavelength, record an excitation spectrum by setting the emission wavelength to the determined λ_em.

  • Quantum Yield and Extinction Coefficient: Determine the fluorescence quantum yield and molar extinction coefficient using standard methods, often by comparison to a known standard like quinine sulfate.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the fluorescent probe on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the fluorescent probe (e.g., 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a negative control and a vehicle (DMSO) control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Imaging Protocol

Objective: To visualize the subcellular localization of the fluorescent probe.

Materials:

  • Cell line of interest cultured on glass coverslips in a petri dish or multi-well plate

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution for fixing (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips until they reach the desired confluency (e.g., 60-70%).

  • Staining:

    • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium at a non-toxic concentration determined from the MTT assay (e.g., 5-10 µM).

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specific time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess probe.

  • Live-Cell Imaging: For live-cell imaging, add fresh pre-warmed medium and immediately proceed to microscopy.

  • Fixed-Cell Imaging (Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium, optionally containing DAPI for nuclear staining.

  • Microscopy:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., DAPI or UV filter set).

    • Acquire images and analyze the subcellular distribution of the fluorescence signal.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_imaging Cellular Imaging synthesis Synthesis of Probe purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization photophysics Photophysical Characterization (UV-Vis, Fluorescence) characterization->photophysics cytotoxicity Cytotoxicity Assay (MTT) photophysics->cytotoxicity Informed Concentration Range concentration Determine Optimal Staining Concentration cytotoxicity->concentration staining Cell Staining with Probe concentration->staining Optimal Concentration cell_culture Cell Culture on Coverslips cell_culture->staining washing Washing staining->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for the synthesis, characterization, and application of the fluorescent probe.

signaling_pathway cluster_cell Cellular Environment probe Fluorescent Probe (this compound) membrane Cell Membrane probe->membrane Cellular Uptake target Intracellular Protein (with Nucleophilic Residue) probe->target Covalent Binding (via Chloromethyl Group) labeled_target Covalently Labeled Protein (Fluorescent) microscope Fluorescence Detection labeled_target->microscope Fluorescence Signal

Caption: Proposed mechanism of action for the fluorescent probe as a covalent labeling agent.

References

High-Throughput Screening of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and its derivatives. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The protocols outlined below are designed for automated HTS platforms to facilitate the rapid identification and characterization of lead compounds.

Biological Context and Rationale for Screening

The 1,3,4-oxadiazole nucleus is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry.[1][2] Derivatives have shown potent activities by targeting various biological pathways. Given the known bioactivities of this class of compounds, HTS campaigns for this compound derivatives are rationally designed to investigate their potential as:

  • Anticancer Agents: Many 1,3,4-oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.[6][7] Potential mechanisms of action include the induction of apoptosis and inhibition of key kinases involved in cancer cell proliferation.[6]

  • Anti-inflammatory Agents: The 1,3,4-oxadiazole scaffold is present in molecules that can modulate inflammatory pathways.[4][8][9] Key targets include enzymes like cyclooxygenase-2 (COX-2) and transcription factors such as NF-κB, which regulate the expression of pro-inflammatory cytokines.

  • Antimicrobial Agents: Various derivatives of 1,3,4-oxadiazole have demonstrated potent antibacterial and antifungal activities.[3][10][11][12] These compounds can act by inhibiting essential bacterial enzymes or disrupting cell wall integrity.

High-Throughput Screening (HTS) Workflows

A tiered screening approach is recommended to efficiently identify and characterize active compounds. This typically involves a primary screen of a large compound library, followed by secondary and counter-screens to confirm activity, determine potency, and elucidate the mechanism of action.

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Anticancer Activity Screening

This application note details the protocols for identifying and characterizing the anticancer properties of this compound derivatives.

Primary HTS Protocol: Cell Viability (MTT Assay)

This assay is designed for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[7]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 384-well clear-bottom microplates

  • Compound library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in medium)

  • Automated liquid handling system

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate using an automated dispenser. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Transfer 100 nL of compound solution from the library plates to the cell plates using a pintool or acoustic dispenser to achieve a final concentration of 10 µM.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 40 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C, protected from light, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound IDConcentration (µM)% Cell ViabilityHit (Yes/No)
Cmpd-0011098.2No
Hit-001 10 45.3 Yes
Doxorubicin125.8Yes
DMSO0.1%100.0No

Note: Hit threshold is typically set at >50% inhibition of cell viability.

Secondary HTS Protocol: Apoptosis Induction (Caspase-3/7 Activity Assay)

This protocol confirms whether the primary hits induce apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials and Reagents:

  • Human cancer cell line

  • Complete cell culture medium

  • 384-well white-walled, clear-bottom microplates

  • Validated hit compounds

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO in medium)

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add 40 µL of the reagent to each well.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation:

Compound IDIC50 (µM) - ViabilityMax Caspase-3/7 Activation (Fold Change)
Hit-001 8.7 3.5
Staurosporine0.54.2
DMSO>1001.0

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., TNFR, Fas) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3_7 Caspase-3/7 (Executioner) Caspase8->Caspase3_7 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Compound 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole Compound->Mitochondrion Potential Target

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Application Note 2: Anti-inflammatory Activity Screening

This application note provides protocols to screen for inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.

Primary HTS Protocol: NF-κB Reporter Assay

This assay utilizes a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element.

Materials and Reagents:

  • HEK293T or THP-1 cell line stably expressing an NF-κB-luciferase reporter

  • Complete cell culture medium

  • 96-well or 384-well white, clear-bottom plates

  • Compound library dissolved in DMSO

  • NF-κB stimulant (e.g., TNF-α or LPS)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Positive control (e.g., a known IKK inhibitor)

  • Negative control (0.1% DMSO in medium)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the reporter cell line into the wells of the microplate and incubate overnight.

  • Compound Pre-treatment: Add compounds to the desired final concentration and incubate for 1 hour.

  • Stimulation: Add the NF-κB stimulant (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated control. Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure the luminescence.

Data Presentation:

Compound IDConcentration (µM)% NF-κB Inhibition
Cmpd-001105.6
Hit-002 10 78.9
IKK Inhibitor195.2
DMSO0.1%0.0

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation Gene_transcription Gene Transcription (Cytokines, Chemokines) NFkB_nuc->Gene_transcription Compound 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole Compound->IKK_complex Potential Inhibition TNFa TNF-α TNFa->TNFR

Caption: The canonical NF-κB signaling pathway.

Application Note 3: Antimicrobial Activity Screening

This application note describes a whole-cell HTS assay to identify compounds that inhibit bacterial growth.

Primary HTS Protocol: Bacterial Growth Inhibition (Optical Density)

This is a simple and robust method to screen for antibacterial activity by measuring the turbidity of bacterial cultures in the presence of test compounds.[10]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 384-well clear microplates

  • Compound library dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (0.1% DMSO in medium)

  • Automated liquid handling system

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Dispense 100 nL of compound solutions into the wells of the 384-well plates.

  • Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute it in fresh medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Dispense 50 µL of the bacterial inoculum into each well of the compound-containing plates.

  • Incubation: Incubate the plates for 16-24 hours at 37°C.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Presentation:

Compound IDConcentration (µM)% Growth Inhibition (S. aureus)% Growth Inhibition (E. coli)
Cmpd-001102.14.5
Hit-003 10 92.4 15.7
Ciprofloxacin199.899.9
DMSO0.1%0.00.0

Bacterial Target Pathway (Hypothetical)

Bacterial_Target_Pathway DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Bacterial_Growth Bacterial Growth Cell_Division->Bacterial_Growth Compound 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole Compound->DNA_Gyrase Potential Inhibition

Caption: Hypothetical inhibition of a bacterial target like DNA gyrase.

Data Analysis and Quality Control

For all HTS assays, it is crucial to assess the quality and robustness of the screen. The Z'-factor is a statistical parameter used for this purpose. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Hits identified from the primary screens should be confirmed through dose-response experiments to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Summary

The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening of this compound derivatives. By employing these assays, researchers can efficiently explore the therapeutic potential of this chemical scaffold in the areas of oncology, inflammation, and infectious diseases. Rigorous data analysis and follow-up studies on confirmed hits will be essential for advancing promising compounds into the drug development pipeline.

References

Application Notes and Protocols for Efficacy Testing of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Derivatives of this structure are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant activities.[1][2][3][4][5] The versatility of the 1,3,4-oxadiazole ring allows for structural modifications that can modulate its biological effects.[6] In the context of oncology, these compounds have been reported to exert their anti-proliferative effects through various mechanisms, such as the inhibition of crucial enzymes like histone deacetylases (HDACs), telomerase, and topoisomerase II, as well as by inducing apoptosis.[1][7][8]

This document provides a comprehensive set of protocols for the initial preclinical evaluation of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (hereinafter referred to as "Test Compound"), a novel derivative of the 1,3,4-oxadiazole class. The following sections detail the experimental design, step-by-step protocols for assessing its in vitro anticancer and anti-inflammatory efficacy, and guidelines for data presentation and interpretation.

Experimental Workflow

The overall workflow for evaluating the efficacy of the Test Compound is depicted below. The process begins with preliminary cytotoxicity screening to determine the effective dose range, followed by more detailed mechanistic assays to elucidate its mode of action in both cancer and inflammatory models.

G cluster_0 Phase 1: Anticancer Efficacy cluster_1 Phase 2: Anti-inflammatory Efficacy P1_1 Cell Line Selection (e.g., MCF-7, A549, HCT116) P1_2 MTT Cytotoxicity Assay (Determine IC50) P1_1->P1_2 P1_3 Apoptosis Assay (Annexin V/PI Staining) P1_2->P1_3 P1_4 Cell Cycle Analysis (Propidium Iodide Staining) P1_2->P1_4 P1_5 Western Blot (Bax, Bcl-2, Caspase-3) P1_3->P1_5 end Data Analysis & Efficacy Report P1_5->end P2_1 Cell Line Selection (RAW 264.7 Macrophages) P2_2 LPS Stimulation & Griess Assay (Nitric Oxide Inhibition) P2_1->P2_2 P2_3 ELISA Assay (TNF-α, IL-6 Inhibition) P2_2->P2_3 P2_4 Western Blot (iNOS, COX-2, p-IκBα) P2_3->P2_4 P2_4->end start Test Compound 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole start->P1_1 start->P2_1

Figure 1. Overall experimental workflow for efficacy testing.

Part 1: Anticancer Efficacy Evaluation

These protocols are designed to assess the cytotoxic and apoptotic potential of the Test Compound against various cancer cell lines.

Protocol 1.1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of the Test Compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5x10³ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the Test Compound or vehicle control (DMSO, <0.1%).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 1.2: Apoptosis Assessment (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the Test Compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 1.3: Cell Cycle Analysis

This protocol determines if the Test Compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Anticancer Signaling Pathway

The Test Compound may induce apoptosis by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.

G compound Test Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito bax->mito cytoC Cytochrome c mito->cytoC Release cas9 Pro-Caspase-9 cytoC->cas9 Activation cas9a Caspase-9 cas9->cas9a Activation cas3 Pro-Caspase-3 cas9a->cas3 Activation cas3a Caspase-3 cas3->cas3a Activation parp PARP cas3a->parp Cleavage apoptosis Apoptosis cas3a->apoptosis parpc Cleaved PARP parp->parpc Cleavage

Figure 2. Hypothetical intrinsic apoptosis pathway.

Part 2: Anti-inflammatory Efficacy Evaluation

These protocols are designed to assess the ability of the Test Compound to suppress inflammatory responses in a macrophage cell line.

Protocol 2.1: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the Test Compound (e.g., 1 to 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Wells with untreated cells and cells treated only with LPS will serve as negative and positive controls, respectively.

  • Griess Reagent: Collect 50 µL of the culture supernatant and mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubation & Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Protocol 2.2: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the reduction of key pro-inflammatory cytokines, TNF-α and IL-6.

Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the Test Compound and LPS as described in Protocol 2.1.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the respective assay kits.

  • Data Analysis: Create standard curves for TNF-α and IL-6 and determine the concentrations in the samples. Calculate the percentage of cytokine inhibition compared to the LPS-only control.

Protocol 2.3: Western Blot for Inflammatory Proteins

This protocol examines the effect of the Test Compound on the expression of key proteins in the inflammatory cascade.

Methodology:

  • Protein Extraction: Treat RAW 264.7 cells as previously described, wash with cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, phosphorylated-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Hypothetical Anti-inflammatory Signaling Pathway

The Test Compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Figure 3. Hypothetical NF-κB anti-inflammatory pathway.

Data Presentation

All quantitative data should be summarized in clear, concise tables. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Cytotoxicity of Test Compound (IC50 Values)

Cell LineTypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer12.5 ± 1.86.8
A549Lung Cancer21.3 ± 2.54.0
HCT116Colon Cancer15.8 ± 2.15.4
HEK293Normal Kidney85.4 ± 7.2-
SI = IC50 in normal cells / IC50 in cancer cells

Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)Viable (%)Early Apoptotic (%)Late Apoptotic (%)
Control095.1 ± 2.32.5 ± 0.41.8 ± 0.3
Test Compound12.5 (IC50)55.3 ± 4.125.7 ± 3.315.2 ± 2.8
Test Compound25.0 (2x IC50)28.9 ± 3.538.1 ± 4.028.6 ± 3.7

Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control060.4 ± 3.125.2 ± 2.214.4 ± 1.9
Test Compound12.5 (IC50)45.1 ± 2.815.7 ± 1.539.2 ± 2.5

Table 4: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound115.2 ± 2.110.5 ± 1.58.9 ± 1.3
Test Compound1048.6 ± 4.542.1 ± 3.838.4 ± 3.1
Test Compound5085.3 ± 6.279.8 ± 5.575.6 ± 5.2
Indomethacin (Std.)1065.7 ± 5.160.2 ± 4.958.1 ± 4.5

References

Application Notes and Protocols for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Senior Application Scientist's Foreword: The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This guide focuses on a specific derivative, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS No. 24023-73-2), as a promising candidate for agricultural research. While extensive public data on this particular molecule is limited, this document provides a comprehensive framework for its synthesis and evaluation based on established principles for this chemical class. The protocols herein are designed to be robust starting points for researchers to unlock the potential of this and similar compounds in crop protection.

Introduction to this compound

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structure is a bioisostere for esters and amides, contributing to its metabolic stability and diverse pharmacological properties.[1][2] Derivatives of 1,3,4-oxadiazole have been extensively investigated and commercialized for their fungicidal, insecticidal, and herbicidal activities.[1][2] The subject of this guide, this compound, combines the stable oxadiazole core with a reactive chloromethyl group and a lipophilic 3-methylphenyl (m-tolyl) moiety. The chloromethyl group can act as a reactive handle for further chemical modification or may itself be crucial for biological activity, while the m-tolyl group can influence the compound's interaction with biological targets and its systemic properties within plants.

Synthesis Protocol

The synthesis of 2-(chloromethyl)-5-(aryl)-1,3,4-oxadiazoles is typically achieved through a multi-step process starting from the corresponding aromatic carboxylic acid. The following protocol is a standard and reliable method for synthesizing the title compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Chloroacetyl chloride (ClCOCH₂Cl)

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Anhydrous solvents (e.g., methanol, pyridine, toluene)

  • Sodium bicarbonate (NaHCO₃)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • Reflux 3-methylbenzoic acid with an excess of methanol and a catalytic amount of sulfuric acid for 4-6 hours.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 3-methylbenzoate.

  • Hydrazide Formation:

    • To a solution of methyl 3-methylbenzoate in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated 3-methylbenzohydrazide by filtration. Wash with cold ethanol and dry.

  • Acylhydrazide Synthesis:

    • Suspend 3-methylbenzohydrazide in a suitable solvent like dichloromethane or pyridine.

    • Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents).

    • Stir the reaction at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-water and collect the precipitate of N'-(chloroacetyl)-3-methylbenzohydrazide by filtration.

  • Cyclization to Oxadiazole:

    • Gently heat a mixture of N'-(chloroacetyl)-3-methylbenzohydrazide and an excess of phosphorus oxychloride at 80-90°C for 2-3 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Synthesis_Workflow A 3-Methylbenzoic Acid B Methyl 3-methylbenzoate A->B Methanol, H₂SO₄ (cat.) C 3-Methylbenzohydrazide B->C Hydrazine Hydrate D N'-(chloroacetyl)-3-methylbenzohydrazide C->D Chloroacetyl Chloride E This compound D->E POCl₃, Heat

Figure 1: Synthetic pathway for this compound.

Application in Fungicide Research

Many 1,3,4-oxadiazole derivatives have demonstrated potent fungicidal activity against a range of plant pathogens.[2][5] The following protocols outline how to assess the fungicidal potential of this compound.

Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)

Objective: To determine the concentration-dependent inhibition of mycelial growth of various plant pathogenic fungi.

Target Organisms (Examples):

  • Botrytis cinerea (Gray mold)

  • Fusarium oxysporum (Fusarium wilt)

  • Rhizoctonia solani (Sheath blight)

  • Sclerotinia sclerotiorum (White mold)

Materials:

  • Pure culture of test fungi on Potato Dextrose Agar (PDA)

  • Sterile PDA medium

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Cork borer (5 mm)

  • Commercial fungicide as a positive control (e.g., Carbendazim, Tebuconazole)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10,000 ppm in DMSO).

  • Melt sterile PDA medium and cool to 45-50°C.

  • Add the required volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm). Also, prepare a solvent control (with DMSO only) and a positive control with the commercial fungicide.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Measure the colony diameter (in two perpendicular directions) when the fungal growth in the control plate has almost covered the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value by probit analysis of the concentration-inhibition data.

Data Presentation: Hypothetical Fungicidal Activity
Target FungusTest Compound EC₅₀ (ppm)Tebuconazole EC₅₀ (ppm)
Botrytis cinerea12.55.2
Fusarium oxysporum28.115.8
Rhizoctonia solani8.93.1
Sclerotinia sclerotiorum15.37.6

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Application in Insecticide Research

The 1,3,4-oxadiazole nucleus is also present in some insecticides.[1][2] The following protocols can be used to evaluate the insecticidal properties of the target compound.

Protocol 4.1: Contact Toxicity Assay (Topical Application)

Objective: To determine the contact toxicity of the compound against a model insect pest.

Target Organism (Example):

  • Spodoptera litura (Tobacco cutworm) - 3rd instar larvae

Materials:

  • Healthy, uniform-sized 3rd instar larvae of S. litura

  • Stock solution of the test compound in acetone

  • Microsyringe

  • Petri dishes with artificial diet

  • Commercial insecticide as a positive control (e.g., Chlorpyrifos)

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.

  • Apply 1 µL of each dilution to the dorsal thoracic region of each larva using a microsyringe.

  • The control group receives 1 µL of acetone only. The positive control group is treated with a known insecticide.

  • Place the treated larvae individually in petri dishes containing a small piece of artificial diet.

  • Maintain the larvae at 25 ± 2°C and 60-70% relative humidity.

  • Record mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to a gentle touch with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LD₅₀ (Lethal Dose for 50% of the population) value by probit analysis.

Protocol 4.2: Antifeedant Activity Assay (Leaf Disc Choice Method)

Objective: To assess the antifeedant properties of the compound.

Procedure:

  • Prepare leaf discs (e.g., from castor or cabbage leaves) of a uniform size.

  • Prepare different concentrations of the test compound in a suitable solvent with a non-ionic surfactant.

  • Dip half of the leaf discs in the test solution and the other half in the control solution (solvent + surfactant).

  • Air-dry the discs and place one treated and one control disc in each petri dish lined with moist filter paper.

  • Introduce a pre-starved (for 4 hours) larva into each petri dish.

  • After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculate the Antifeedant Index (AFI) using the formula:

    • AFI (%) = [(C - T) / (C + T)] x 100

    • Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Application in Herbicide Research

Certain 1,3,4-oxadiazole derivatives have shown promise as herbicides.[1][2][6] The following protocols can be used to screen for herbicidal activity.

Protocol 5.1: Pre-emergence Herbicidal Activity Assay

Objective: To evaluate the effect of the compound on seed germination and seedling growth when applied to the soil before weed emergence.

Target Weeds (Examples):

  • Echinochloa crus-galli (Barnyardgrass - monocot)

  • Amaranthus retroflexus (Redroot pigweed - dicot)

Materials:

  • Pots filled with a standard soil mix

  • Seeds of the test weeds and a crop (e.g., maize or soybean)

  • Test compound formulated as a sprayable solution (e.g., emulsifiable concentrate or wettable powder)

  • Laboratory spray chamber

  • Commercial pre-emergence herbicide as a positive control (e.g., Atrazine)

Procedure:

  • Sow the seeds of the test weeds and crop in separate pots at the appropriate depth.

  • Apply the test compound at various rates (e.g., 125, 250, 500, 1000 g a.i./ha) to the soil surface using a laboratory spray chamber.

  • Include an untreated control and a positive control.

  • Water the pots and place them in a greenhouse with controlled temperature and light conditions.

  • After 14-21 days, visually assess the herbicidal effect (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill).

  • Measure the fresh weight of the emerged plants and calculate the percentage of growth inhibition relative to the untreated control.

Herbicidal_Assay_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay A1 Sow seeds of weeds and crop A2 Spray soil surface with test compound A1->A2 A3 Incubate in greenhouse (14-21 days) A2->A3 A4 Assess phytotoxicity and growth inhibition A3->A4 B1 Grow weeds and crop to 2-3 leaf stage B2 Apply foliar spray of test compound B1->B2 B3 Incubate in greenhouse (14-21 days) B2->B3 B4 Assess phytotoxicity and fresh weight B3->B4

Figure 2: Workflow for pre- and post-emergence herbicidal activity screening.
Protocol 5.2: Post-emergence Herbicidal Activity Assay

Objective: To evaluate the effect of the compound when applied to emerged weeds.

Procedure:

  • Sow the seeds of test weeds and a crop in pots and grow them in a greenhouse until they reach the 2-3 leaf stage.

  • Apply the test compound as a foliar spray at various rates.

  • Include untreated and positive controls.

  • Return the pots to the greenhouse.

  • Assess the herbicidal effect as described in the pre-emergence assay after 14-21 days.

Potential Mechanism of Action

While the specific mechanism of action for this compound is not yet elucidated, related 1,3,4-oxadiazole derivatives are known to act through various mechanisms:

  • Fungicides: Some oxadiazole fungicides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[7] Molecular docking studies could be performed to predict the binding affinity of the title compound to the SDH protein of target fungi.

  • Insecticides: The mode of action for insecticidal oxadiazoles can be diverse. Some may act on the nervous system, while others could disrupt metabolic processes.

  • Herbicides: Herbicidal oxadiazoles can inhibit various plant-specific enzymes. For instance, some are known to inhibit protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

Further research, including enzyme inhibition assays and transcriptomic studies, would be necessary to determine the precise mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for agricultural research, stemming from a chemical class with proven pesticidal activities. The protocols detailed in this guide provide a comprehensive framework for its synthesis and systematic evaluation as a potential fungicide, insecticide, or herbicide. While the provided protocols are based on established methodologies, researchers are encouraged to optimize conditions and expand the range of target organisms. Elucidating the structure-activity relationships by synthesizing and testing analogues will be a critical next step in developing more potent and selective agrochemicals.

References

Application Notes and Protocols: Formulation of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formulation of the novel small molecule, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, into advanced drug delivery systems. The protocols focus on two widely applicable nanoformulation strategies: poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. These formulations are designed to enhance the therapeutic potential of this hydrophobic compound by improving its solubility, stability, and enabling targeted delivery. Detailed methodologies for the preparation and characterization of these nanoformulations, including drug loading, encapsulation efficiency, particle size analysis, and in vitro release kinetics, are provided. Additionally, potential signaling pathways that may be targeted by this class of compounds are discussed and visualized.

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] The subject of these application notes, this compound, is a synthetic small molecule with potential therapeutic applications. Based on its structural similarity to other 1,3,4-oxadiazole derivatives, it is hypothesized to exert its effects through the modulation of key cellular signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6]

However, the therapeutic efficacy of hydrophobic small molecules like this compound is often limited by poor aqueous solubility and bioavailability.[7][8][9] Nanoencapsulation offers a promising strategy to overcome these limitations. This document outlines protocols for two distinct and widely used nanoformulation approaches:

  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and biocompatible polymeric nanoparticles that can encapsulate hydrophobic drugs and provide sustained release.[10][11]

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, offering versatility in drug delivery.[8][12]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the active pharmaceutical ingredient (API) is presented in Table 1. These properties are crucial for the design and optimization of the drug delivery system.

PropertyValueReference
Molecular FormulaC10H9ClN2O[13]
Molecular Weight208.65 g/mol [13]
Melting Point70 °C[13]
XLogP32.78[13]
PSA (Polar Surface Area)38.9 Ų[13]
Rotatable Bond Count2[13]

Table 1: Physicochemical Properties of this compound.

Potential Cellular Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, literature on analogous 1,3,4-oxadiazole compounds suggests potential interactions with key cancer and inflammation-related signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[7][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several heterocyclic compounds, including oxadiazole derivatives, have been investigated as EGFR inhibitors.[5][6][14][15][16]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxadiazole 2-(Chloromethyl)-5- (3-methylphenyl)- 1,3,4-oxadiazole Oxadiazole->EGFR Potential Inhibition

Potential inhibition of the EGFR signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central mediator of inflammatory responses and also plays a critical role in cancer cell proliferation, survival, and angiogenesis.[17][18][19] The inhibition of NF-κB activation is a key therapeutic strategy, and some oxadiazole-containing compounds have been shown to modulate this pathway.[4][20][21]

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Oxadiazole 2-(Chloromethyl)-5- (3-methylphenyl)- 1,3,4-oxadiazole Oxadiazole->IKK Potential Inhibition Gene Target Gene Transcription NFkB_nuc->Gene Induces

Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed protocols for the formulation and characterization of this compound.

Formulation of PLGA Nanoparticles

This protocol describes the preparation of PLGA nanoparticles encapsulating the target compound using a single emulsion-solvent evaporation method, which is suitable for hydrophobic drugs.[10][20]

PLGA_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A 1. Dissolution B 2. Emulsification A->B C 3. Solvent Evaporation B->C D 4. Nanoparticle Collection C->D E 5. Washing & Lyophilization D->E A1 Dissolve PLGA and Oxadiazole in Dichloromethane B1 Add organic phase to PVA aqueous solution B2 Sonicate on ice bath C1 Stir emulsion at room temperature D1 Centrifuge suspension E1 Wash pellet with deionized water E2 Lyophilize for storage

Workflow for PLGA nanoparticle formulation.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 24,000-38,000 Da)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) (MW 30,000-70,000 Da)

  • Deionized water

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with heating and stirring. Allow to cool to room temperature.

  • Emulsification:

    • Add the organic phase to 10 mL of the 1% PVA solution.

    • Immediately sonicate the mixture using a probe sonicator for 2 minutes on an ice bath (e.g., 40% amplitude, 5 seconds on, 5 seconds off).

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing step twice to remove residual PVA and unencapsulated drug.

  • Lyophilization (for long-term storage):

    • Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose).

    • Freeze the suspension and lyophilize for 48 hours.

Formulation of Liposomes

This protocol details the preparation of liposomes encapsulating the hydrophobic target compound using the thin-film hydration method.[5]

Liposome_Workflow cluster_A cluster_B cluster_C cluster_D A 1. Lipid Dissolution B 2. Film Formation A->B C 3. Hydration B->C D 4. Size Reduction C->D A1 Dissolve lipids and Oxadiazole in Chloroform/Methanol B1 Evaporate organic solvent using rotary evaporator C1 Hydrate lipid film with aqueous buffer D1 Extrude through polycarbonate membranes

Workflow for liposome formulation.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Lipid Dissolution:

    • In a round-bottom flask, dissolve 100 mg of DSPC, 30 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform/methanol (2:1, v/v) mixture.

  • Thin-Film Formation:

    • Evaporate the organic solvents using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C).

    • Continue evaporation under vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with 10 mL of pre-warmed PBS (pH 7.4) by rotating the flask at the same temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Pass the suspension through the extruder 11-21 times.

  • Purification:

    • Remove unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

Characterization of Nanoformulations

These parameters are critical for predicting the in vivo behavior of the nanoparticles.

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water or an appropriate buffer.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.

  • Method: Indirect quantification by measuring the amount of free drug in the supernatant after centrifugation.

  • Protocol:

    • After the first centrifugation step during nanoparticle preparation, collect the supernatant.

    • Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Calculate EE and DL using the following equations:

      EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

This assay evaluates the rate and extent of drug release from the nanoformulation over time.

  • Method: Dialysis method.[6][14][15][16]

  • Protocol:

    • Transfer a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag (MWCO 10-12 kDa).

    • Place the dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

    • Maintain the beaker at 37°C with constant stirring.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of the released drug in the samples using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between different formulations.

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA-NP-01
Lipo-01
...

Table 2: Example of a summary table for nanoformulation characterization.

Time (hours)Cumulative Release (%) - PLGA-NP-01Cumulative Release (%) - Lipo-01
0
1
2
4
8
12
24
48

Table 3: Example of a summary table for in vitro drug release.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the formulation and characterization of this compound into PLGA nanoparticles and liposomes. These nanoformulations hold the potential to significantly enhance the therapeutic index of this promising compound by improving its drug delivery properties. The provided methodologies can be adapted and optimized to achieve desired formulation characteristics for preclinical and clinical development. Further investigation into the specific molecular interactions of this compound with pathways such as EGFR and NF-κB will be crucial for elucidating its mechanism of action and guiding its therapeutic application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent method is a two-step process. The first step involves the reaction of 3-methylbenzohydrazide with chloroacetyl chloride to form the intermediate, N'-(chloroacetyl)-3-methylbenzohydrazide. The second step is the cyclodehydration of this intermediate, typically using a dehydrating agent like phosphorus oxychloride (POCl₃), to yield the final this compound.[1][2]

Q2: My overall yield is consistently low. What are the potential causes?

Low yields in 1,3,4-oxadiazole synthesis can arise from several factors:

  • Presence of moisture: The dehydrating agents used, such as POCl₃, are highly sensitive to moisture. Any water in the reaction setup can quench the reagent, leading to an incomplete reaction.[3]

  • Inefficient cyclodehydration: This is a common reason for low yields. The choice of the cyclodehydrating agent and the reaction conditions are critical for efficient ring closure.[3]

  • Harsh reaction conditions: High temperatures or strongly acidic/basic media can lead to the decomposition of starting materials, the intermediate, or the final product.[3]

  • Incomplete formation of the diacylhydrazine intermediate: Issues in the first step of the synthesis will naturally lead to a lower overall yield.

Q3: I am observing a significant amount of an unexpected byproduct. What could it be?

The formation of byproducts is a common challenge. Depending on the reagents and conditions used, potential byproducts could include:

  • Unreacted N'-(chloroacetyl)-3-methylbenzohydrazide: If the cyclodehydration step is incomplete, the intermediate will remain in the final product mixture.

  • 1,3,4-Thiadiazole derivatives: This is a common impurity if sulfur-containing reagents are used, for instance, if Lawesson's reagent were used as a dehydrating agent.[3]

  • Polymeric materials: Under harsh conditions, starting materials or intermediates can sometimes polymerize.

Q4: How critical is the purity of the starting materials?

The purity of the 3-methylbenzohydrazide and chloroacetyl chloride is crucial for a successful synthesis with high yield and purity. Impurities in the starting materials can lead to the formation of side products that may be difficult to separate from the desired compound.

Q5: What are the recommended storage conditions for this compound?

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Reagents (especially POCl₃) or glassware are not completely dry. 2. Inefficient Cyclodehydration: Reaction temperature is too low or reaction time is too short. 3. Degradation of Product: Excessive heat during reaction or workup.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time. 3. Control Temperature: Use a controlled heating source (e.g., oil bath) and avoid overheating. Perform workup procedures at appropriate temperatures.
Formation of a Sticky or Oily Product 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Incomplete Removal of Solvent: Residual solvent can result in an oily product.1. Purification: Attempt to purify the crude product by column chromatography on silica gel. 2. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. 3. Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Multiple Spots on TLC Indicating Impurities 1. Side Reactions: Competing reactions are occurring under the current conditions. 2. Decomposition: The product or intermediates are degrading.1. Modify Reaction Conditions: Try using milder dehydrating agents or lowering the reaction temperature. 2. Purification Strategy: Utilize column chromatography with a suitable eluent system to separate the desired product from impurities. Recrystallization from an appropriate solvent system can also be effective.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2,5-Disubstituted 1,3,4-Oxadiazoles

EntryReactantsDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1N,N'-diacylhydrazinePOCl₃TolueneReflux6-24Lower Yield
2N,N'-diacylhydrazinePOCl₃None556-2440-76
3Acyl hydrazide & Carboxylic acidPOCl₃-80485
4ThiosemicarbazideTBTUDMF501285

This table summarizes data from syntheses of various 2,5-disubstituted 1,3,4-oxadiazoles and is intended to illustrate the impact of different reaction parameters on the yield.

Experimental Protocols

Protocol 1: Synthesis of N'-(chloroacetyl)-3-methylbenzohydrazide (Intermediate)

This protocol describes the synthesis of the diacylhydrazine intermediate.

Materials:

  • 3-methylbenzohydrazide

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methylbenzohydrazide (1 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-(chloroacetyl)-3-methylbenzohydrazide. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

This protocol outlines the cyclodehydration of the intermediate to the final product.

Materials:

  • N'-(chloroacetyl)-3-methylbenzohydrazide

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Place N'-(chloroacetyl)-3-methylbenzohydrazide (1 equivalent) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.

  • Attach a reflux condenser and heat the reaction mixture at 80-90 °C for 4-6 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclodehydration Start1 3-methylbenzohydrazide Reaction1 Acylation in Anhydrous Solvent with Base (e.g., TEA) 0°C to RT Start1->Reaction1 Start2 Chloroacetyl chloride Start2->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate N'-(chloroacetyl)-3-methylbenzohydrazide Reaction2 Cyclodehydration with POCl₃ 80-90°C Intermediate->Reaction2 Workup1->Intermediate Workup2 Quenching on Ice, Neutralization & Purification Reaction2->Workup2 FinalProduct 2-(Chloromethyl)-5-(3-methylphenyl)- 1,3,4-oxadiazole Workup2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Moisture Moisture Contamination LowYield->Moisture IncompleteCyclization Incomplete Cyclodehydration LowYield->IncompleteCyclization Decomposition Product/Intermediate Decomposition LowYield->Decomposition Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Optimize Optimize Temp/Time (TLC Monitoring) IncompleteCyclization->Optimize MildConditions Use Milder Conditions Decomposition->MildConditions

Caption: Troubleshooting logic for low yield in the oxadiazole synthesis.

References

Purification challenges of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered during the synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often originate from the starting materials or side reactions during the synthesis. These can include:

  • Unreacted 3-methylbenzohydrazide: The starting material for the initial acylation step.

  • N'-(chloroacetyl)-3-methylbenzohydrazide: The immediate precursor before the cyclization to the oxadiazole ring.

  • Hydrolysis products: Chloroacetyl chloride is highly susceptible to hydrolysis, which can lead to the formation of chloroacetic acid. This acidic impurity can interfere with the reaction and purification.[1]

  • Polymeric byproducts: Harsh reaction conditions during cyclization can sometimes lead to the formation of polymeric materials.

  • Side-products from the cyclizing agent: For example, if using phosphorus oxychloride (POCl₃) for cyclization, residual phosphorus-containing byproducts may be present.

Q2: What are the recommended purification techniques for this compound?

A2: The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and column chromatography.

  • Recrystallization: This is often the first method of choice for purifying the crude solid product. A suitable solvent system is one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. This technique separates compounds based on their polarity.[1]

Q3: The chloromethyl group in my compound seems to be reactive. Are there any special precautions I should take during purification?

A3: Yes, the chloromethyl group is a reactive moiety and can be susceptible to nucleophilic substitution.

  • Avoid nucleophilic solvents during recrystallization: Protic and nucleophilic solvents (e.g., methanol, water under basic conditions) could potentially react with the chloromethyl group, leading to the formation of byproducts.

  • pH control: During aqueous workup, it is advisable to maintain a neutral or slightly acidic pH to minimize hydrolysis of the chloromethyl group.

  • Temperature: Avoid prolonged heating at high temperatures during purification, as this can promote degradation or side reactions.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during recrystallization. Ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling. Avoid excessively long boiling times.
Incomplete precipitation during recrystallization. After slow cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of the product and induce maximum precipitation.
Co-elution of product with impurities during column chromatography. Optimize the mobile phase polarity. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.
Product degradation on silica gel. The silica gel can be acidic and may cause degradation of sensitive compounds. The silica gel can be neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.
Problem 2: Persistent Impurities After Recrystallization
Potential Cause Troubleshooting Step
Impurities have similar solubility profiles to the product. Try a different solvent or a mixed solvent system for recrystallization. Performing a second recrystallization from a different solvent system can also be effective.
Oiling out instead of crystallization. This occurs when the product is too soluble in the chosen solvent even at low temperatures, or if the melting point of the solid is lower than the boiling point of the solvent. Try a less polar solvent, a mixed solvent system, or cool the solution very slowly without agitation.
Presence of highly colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it may also adsorb some of the desired product.
Insoluble impurities present in the crude product. Perform a hot filtration step after dissolving the crude product in the minimum amount of hot solvent to remove any insoluble materials before allowing the solution to cool and crystallize.
Problem 3: Product Appears as an Oil Instead of a Solid
Potential Cause Troubleshooting Step
Presence of residual solvent. Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent which can act as an impurity and lower the melting point.
The compound is intrinsically an oil at room temperature. If the compound is a low-melting solid or an oil, purification by column chromatography followed by removal of the solvent under high vacuum is the preferred method.
"Oiling out" during recrystallization. This happens when the solution is supersaturated and the product separates as a liquid instead of a solid. To encourage crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. Using a more dilute solution or a different solvent system can also help.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot. For 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, 95% ethanol is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common mobile phase for oxadiazole derivatives is a mixture of hexane and ethyl acetate.[2] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to elute the desired compound. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis and Collection: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following tables provide a general overview of the expected outcomes from the purification processes. The actual values may vary depending on the specific reaction conditions and the initial purity of the crude product.

Table 1: Recrystallization Efficiency

Solvent System Typical Recovery Yield Purity Improvement (Example)
95% Ethanol70-85%From 85% to >98%
Ethyl Acetate/Hexane65-80%From 80% to >97%
Toluene60-75%From 85% to >98%

Table 2: Column Chromatography Efficiency

Mobile Phase Gradient Typical Recovery Yield Purity Improvement (Example)
Hexane/Ethyl Acetate (gradient)80-95%From 70% to >99%
Dichloromethane/Methanol (gradient)75-90%From 75% to >99%

Visualizations

Purification_Workflow crude_product Crude Product (Mixture of product and impurities) recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography impurities Impurities in Mother Liquor/Eluent recrystallization->impurities analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column_chromatography->impurities column_chromatography->analysis pure_product Pure Product (>98% purity) analysis->column_chromatography Purity Not OK analysis->pure_product Purity OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, NMR, HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Further Purification Needed is_pure->failure No recrystallize Recrystallize with different solvent failure->recrystallize chromatography Perform Column Chromatography failure->chromatography

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Improving the solubility of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, focusing on challenges related to its solubility in experimental assays.

Troubleshooting Guide: Improving Solubility

Low aqueous solubility is a common challenge for many heterocyclic compounds, including 1,3,4-oxadiazole derivatives.[1][2][3] This guide provides a systematic approach to address solubility issues encountered during your experiments.

Problem: My compound precipitates out of solution during assay preparation.

This is a frequent issue with hydrophobic molecules like this compound when introduced into aqueous assay buffers. The following workflow can help you troubleshoot this problem.

Solubility_Troubleshooting start Start: Compound Precipitation in Aqueous Buffer check_stock Step 1: Assess Stock Solution Clarity start->check_stock stock_precipitates Issue: Stock solution is cloudy or has precipitates. check_stock->stock_precipitates Cloudy stock_clear Stock solution is clear. check_stock->stock_clear Clear change_stock_solvent Action: Prepare fresh stock in a stronger organic solvent (e.g., DMSO, DMF). stock_precipitates->change_stock_solvent change_stock_solvent->check_stock dilution_issue Step 2: Evaluate Dilution Method stock_clear->dilution_issue direct_dilution Issue: Precipitates form upon direct dilution into buffer. dilution_issue->direct_dilution solubility_limit Step 3: Determine if Concentration Exceeds Solubility Limit dilution_issue->solubility_limit Dilution method is optimal gradual_dilution Action: Use a stepwise dilution. Add buffer to the stock solution vortexing. direct_dilution->gradual_dilution gradual_dilution->solubility_limit high_conc Issue: Final concentration is too high for the aqueous environment. solubility_limit->high_conc solubilization_tech Step 4: Employ Solubilization Techniques solubility_limit->solubilization_tech Concentration is fixed lower_conc Action: Lower the final concentration of the compound in the assay. high_conc->lower_conc end End: Soluble Compound in Assay lower_conc->end cosolvent Option A: Use a Co-solvent System solubilization_tech->cosolvent cyclodextrin Option B: Use Cyclodextrins solubilization_tech->cyclodextrin surfactant Option C: Use a Surfactant solubilization_tech->surfactant cosolvent->end cyclodextrin->end surfactant->end

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and troubleshooting steps:

Potential CauseRecommended Solution(s)
Incomplete formation of the intermediate N'-(chloroacetyl)-3-methylbenzohydrazide - Ensure equimolar or a slight excess of chloroacetyl chloride is used. - Perform the acylation at a low temperature (0-5 °C) to prevent side reactions of the acid chloride. - Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl generated.
Inefficient cyclodehydration - Ensure the dehydrating agent (e.g., POCl₃) is fresh and anhydrous. - Optimize the reaction temperature and time for the cyclization step. Prolonged heating can lead to decomposition. - Consider alternative dehydrating agents such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA).[1]
Side reactions - See Q2 for a detailed discussion on potential side reactions and their mitigation.
Product loss during workup and purification - Carefully neutralize the reaction mixture after using acidic dehydrating agents. - Optimize the solvent system for extraction and recrystallization to maximize product recovery.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in this synthesis involve the reactivity of the starting materials and intermediates under the reaction conditions.

  • Formation of 1,2-bis(chloroacetyl)hydrazine: This can occur if chloroacetyl chloride reacts with both nitrogen atoms of hydrazine, which might be present if the initial hydrazide formation from 3-methylbenzoic acid is incomplete.

    • Mitigation: Ensure the complete conversion of hydrazine to 3-methylbenzohydrazide before the addition of chloroacetyl chloride.

  • Formation of symmetrical 2,5-bis(3-methylphenyl)-1,3,4-oxadiazole: This can result from the self-condensation of two molecules of 3-methylbenzohydrazide.

    • Mitigation: Control the stoichiometry of the reactants carefully. The stepwise formation of the diacylhydrazide intermediate is generally preferred.

  • Hydrolysis of the chloromethyl group: The -CH₂Cl group can be susceptible to hydrolysis to a hydroxymethyl group (-CH₂OH) during aqueous workup, especially under basic conditions.

    • Mitigation: Perform the workup under neutral or slightly acidic conditions and minimize the exposure time to aqueous solutions.

  • Intermolecular reactions of the chloromethyl group: The reactive chloromethyl group of the product can react with nucleophiles present in the reaction mixture, leading to dimers or other impurities.

    • Mitigation: Purify the product as soon as possible after the reaction is complete.

Below is a diagram illustrating the main reaction and potential side reactions.

Side_Reactions cluster_reactants Starting Materials cluster_side_products Potential Side Products R1_COOH 3-Methylbenzoic Acid R1_CONHNH2 3-Methylbenzohydrazide R1_COOH->R1_CONHNH2 + Hydrazine Hydrazine Hydrazine Side_Product1 1,2-bis(chloroacetyl)hydrazine Hydrazine->Side_Product1 + 2x Chloroacetyl Chloride Diacylhydrazide N'-(chloroacetyl)-3-methylbenzohydrazide R1_CONHNH2->Diacylhydrazide + Chloroacetyl Chloride Side_Product2 2,5-bis(3-methylphenyl)-1,3,4-oxadiazole R1_CONHNH2->Side_Product2 Self-condensation R2_COCl Chloroacetyl Chloride Product This compound Diacylhydrazide->Product Cyclodehydration (e.g., POCl₃) Side_Product3 2-(Hydroxymethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole Product->Side_Product3 Hydrolysis

Figure 1. Main synthetic route and potential side reactions.

Q3: The purification of the final product is challenging. What are the recommended purification methods?

A3: Purification can often be achieved through recrystallization. If impurities persist, column chromatography may be necessary.

Purification MethodRecommended Solvents/Conditions
Recrystallization A common solvent for recrystallizing 1,3,4-oxadiazole derivatives is ethanol or a mixture of ethanol and water.[2] Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) to find the optimal conditions for your product.
Column Chromatography Use silica gel as the stationary phase. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

Q4: How can I confirm the structure of my synthesized product?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals corresponding to the aromatic protons of the 3-methylphenyl group, a singlet for the methyl group, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the distinct carbon signals of the oxadiazole ring, the 3-methylphenyl group, the methyl carbon, and the chloromethyl carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the C=N and C-O-C stretching of the oxadiazole ring, and the C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉ClN₂O). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. This is a generalized procedure and may require optimization.

Step 1: Synthesis of 3-Methylbenzohydrazide

  • To a solution of methyl 3-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5-2 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the solid residue from ethanol to obtain pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-(chloroacetyl)-3-methylbenzohydrazide

  • Dissolve 3-methylbenzohydrazide (1 equivalent) in a suitable solvent (e.g., dioxane, chloroform) containing a base (e.g., pyridine, 1.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate under reduced pressure.

Step 3: Cyclodehydration to form this compound

  • To the crude N'-(chloroacetyl)-3-methylbenzohydrazide from the previous step, add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The following workflow diagram illustrates the key steps of the synthesis.

Synthesis_Workflow Start Start: 3-Methylbenzoate & Hydrazine Step1 Step 1: Form 3-Methylbenzohydrazide (Reflux in Ethanol) Start->Step1 Step2 Step 2: Acylation with Chloroacetyl Chloride (0-5 °C) Step1->Step2 Intermediate Intermediate: N'-(chloroacetyl)-3-methylbenzohydrazide Step2->Intermediate Step3 Step 3: Cyclodehydration with POCl₃ (Reflux) Intermediate->Step3 Workup Workup: Quench with ice, Neutralize, Extract Step3->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Product Final Product: this compound Purification->Product

Figure 2. Experimental workflow for the synthesis.

Troubleshooting Logic Diagram

The following diagram provides a logical flow for troubleshooting common problems during the synthesis.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents Yes NoReaction No Reaction? ImpureProduct->NoReaction No AnalyzeByproducts Identify Byproducts (NMR, MS) ImpureProduct->AnalyzeByproducts Yes NoReaction->Start No NoReaction->CheckReagents Yes OptimizeConditions Optimize Reaction Time & Temperature CheckReagents->OptimizeConditions CheckCatalyst Verify Dehydrating Agent Activity CheckReagents->CheckCatalyst ImproveWorkup Improve Workup & Purification OptimizeConditions->ImproveWorkup AdjustPurification Adjust Purification Method (Recrystallization/Chromatography) AnalyzeByproducts->AdjustPurification

Figure 3. A logical guide for troubleshooting synthesis issues.

References

Stability issues of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole in solution. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The guidance provided here is based on the general chemical properties of 1,3,4-oxadiazole derivatives and forced degradation studies of analogous compounds. Experimental verification is strongly recommended for your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes. 1,3,4-Oxadiazole derivatives, however, are generally known for good thermal stability[1][2].

  • Light: Exposure to UV light may induce photodegradation. The presence of oxygen can be a critical factor in this process[3].

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways for this molecule are not documented, based on its structure and data from related compounds, two primary degradation pathways are plausible:

  • Hydrolysis of the chloromethyl group: The chloromethyl group is a reactive site susceptible to nucleophilic substitution by water or other nucleophiles in the solution, which would lead to the formation of the corresponding hydroxymethyl or other substituted derivatives.

  • Hydrolysis of the 1,3,4-oxadiazole ring: The oxadiazole ring itself can undergo hydrolytic cleavage under certain conditions, particularly with enzymatic activity or strong acidic/basic catalysis[4]. This would result in ring-opened products.

Q3: In which solvents is the compound expected to be most stable?

A3: For short-term storage and experimental use, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred to minimize the risk of hydrolysis. If aqueous buffers are necessary, it is advisable to prepare fresh solutions and use them promptly. Based on studies of other oxadiazoles, a pH range of 4-6 might offer a more stable aqueous environment.

Q4: How can I monitor the stability of my compound in solution?

A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector[5][6][7][8]. This method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound over time.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid loss of compound in aqueous buffer. Hydrolysis: The chloromethyl group or the oxadiazole ring may be hydrolyzing.1. Prepare fresh solutions immediately before use.2. If possible, adjust the pH of the buffer to a mildly acidic range (e.g., pH 4-6).3. Consider using a co-solvent system (e.g., acetonitrile/water) to reduce water activity.4. Perform experiments at a lower temperature if the protocol allows.
Precipitate forms in the solution upon storage. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or a degradation product may be precipitating.1. Verify the solubility of the compound in the chosen solvent system.2. Consider using a different solvent or a co-solvent to improve solubility.3. Analyze the precipitate by techniques such as LC-MS to identify if it is the parent compound or a degradant.
Inconsistent results in biological assays. Compound Instability: The compound may be degrading during the assay incubation period.1. Perform a time-course stability study of the compound under the exact assay conditions (media, temperature, pH).2. If instability is confirmed, consider adding the compound to the assay at the last possible moment.3. Investigate if any components of the assay medium are accelerating degradation.
Discoloration of the solution. Degradation or Oxidation: The formation of colored degradation products.1. Protect the solution from light.2. If the solvent is not already de-gassed, consider using de-gassed solvents to minimize oxidation.3. Analyze the solution by HPLC-UV/Vis to check for the appearance of new peaks that might correspond to colored degradants.

Data on Stability of Analogous 1,3,4-Oxadiazole Derivatives

The following table summarizes forced degradation data for a similar 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine. This data can provide insights into the potential stability profile of this compound.

Stress ConditionReagent/ConditionObservation on Analogous Compound
Acid Hydrolysis 0.1 N HClSignificant degradation observed.
Alkaline Hydrolysis 0.1 N NaOHBarely broke down.
Oxidative 3% H₂O₂Barely broke down.
Thermal 60°CSignificant degradation observed.
Photolytic (Neutral/Acidic) UV/Vis lightResistant to degradation.

Data extrapolated from a study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.

Experimental Protocols

Protocol: Forced Degradation Study by RP-HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at a specified temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution in a photostable container to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.

3. Sample Analysis by RP-HPLC:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase. Analyze the stressed samples along with a non-stressed control solution.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

  • Identify degradation products by their retention times and, if possible, characterize them using LC-MS.

Visualizations

Potential Hydrolysis Degradation Pathway parent This compound intermediate1 Hydrolysis of Chloromethyl Group parent->intermediate1 + H2O intermediate2 Hydrolysis of Oxadiazole Ring parent->intermediate2 + H2O (acid/base catalysis) product1 2-(Hydroxymethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole intermediate1->product1 product2 Ring-Opened Products intermediate2->product2

Caption: Plausible hydrolysis pathways for the compound.

Troubleshooting Workflow for Solution Stability start Instability Observed (e.g., peak loss, precipitation) check_solvent Is the solvent aqueous/protic? start->check_solvent yes_protic Yes check_solvent->yes_protic no_protic No check_solvent->no_protic action_protic Switch to aprotic solvent or prepare fresh solutions. Control pH and temperature. yes_protic->action_protic check_light_temp Is the solution exposed to light or high temperature? no_protic->check_light_temp end Optimized Conditions action_protic->end yes_light_temp Yes check_light_temp->yes_light_temp no_light_temp No check_light_temp->no_light_temp action_light_temp Store protected from light and at a lower temperature. yes_light_temp->action_light_temp forced_degradation Perform forced degradation study to identify instability factors. no_light_temp->forced_degradation action_light_temp->end forced_degradation->end

Caption: Workflow for addressing stability issues.

Factors Influencing Compound Stability stability Compound Stability ph pH ph->stability temp Temperature temp->stability light Light Exposure light->stability solvent Solvent Type solvent->stability oxygen Oxygen oxygen->stability

Caption: Key factors impacting compound stability.

References

Overcoming resistance with 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Resistance with 1,3,4-Oxadiazole Derivatives

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1,3,4-oxadiazole derivatives, including compounds like 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, to overcome drug resistance in cancer cells. While specific data on every derivative is not always available, this guide covers the common experimental challenges and mechanistic pathways associated with this promising class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms by which 1,3,4-oxadiazole derivatives overcome drug resistance?

A1: 1,3,4-Oxadiazole derivatives exhibit multi-faceted mechanisms of action that can circumvent drug resistance. Their anti-proliferative effects are associated with various mechanisms, such as the inhibition of growth factors, enzymes, and kinases.[1] Key strategies include:

  • Induction of Apoptosis: Many derivatives induce programmed cell death by modulating key signaling pathways. This often involves the upregulation of the tumor suppressor protein p53, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and subsequent activation of caspase-9 and caspase-3.[2]

  • Enzyme Inhibition: This class of compounds can target various enzymes crucial for cancer cell survival and proliferation, including histone deacetylases (HDACs), telomerase, thymidylate synthase, and topoisomerase II.[3]

  • Signaling Pathway Modulation: They can inhibit critical signaling pathways that are often dysregulated in resistant cancers, such as the EGFR and PI3K/Akt/mTOR pathways.[4]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell division.[5]

Q2: Which cancer cell lines are reportedly sensitive to 1,3,4-oxadiazole derivatives?

A2: Various derivatives of 1,3,4-oxadiazole have shown efficacy against a broad spectrum of cancer cell lines. These include, but are not limited to:

  • Breast Cancer: MCF-7, MDA-MB-231, MDA-MB-435, T-47D[1][6]

  • Colon Cancer: HT-29, HCT-15, SW620[1][5][7]

  • Leukemia: K-562, MOLT-4, CCRF-CEM[3][6][7]

  • Liver Cancer (Hepatocellular Carcinoma): HepG2, SMMC-7721[1][2]

  • Lung Cancer: A549[1][8]

  • Renal Cancer: UO-31, A498, CAKI-1[7]

Q3: How do I select the appropriate starting concentration for my in vitro experiments?

A3: For initial screening, a single high concentration (e.g., 10 µM or 10⁻⁵ M) is often used to identify active compounds.[3][5] For dose-response studies to determine the IC50 value, a wider range of concentrations is necessary. Based on published data for similar compounds, starting with a range from 0.1 µM to 100 µM is a reasonable approach. For example, some potent derivatives show IC50 values in the low micromolar or even nanomolar range.[8][9]

Troubleshooting Guide

Issue 1: Low or No Cytotoxicity Observed in Cancer Cell Lines

Possible Cause Troubleshooting Step
Compound Instability/Degradation Ensure the compound is properly stored (e.g., protected from light, at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO before each experiment.
Poor Solubility Visually inspect the media after adding the compound for any precipitation. If solubility is an issue, try preparing the initial stock in a higher concentration of DMSO and then diluting it, ensuring the final DMSO concentration in the well is non-toxic to the cells (typically <0.5%).
Cell Line Resistance The chosen cell line may be inherently resistant to the compound's mechanism of action. Test the compound on a panel of different cancer cell lines, including those known to be sensitive to other oxadiazole derivatives.
Incorrect Assay Duration The cytotoxic effect may be time-dependent. Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for observing an effect.[5]

Issue 2: High Variability Between Experimental Replicates

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique for plating cells across all wells.
Edge Effects in Plates "Edge effects" can occur in 96-well plates, where outer wells evaporate faster. To minimize this, avoid using the outermost wells for experimental conditions or ensure the incubator has high humidity.
Compound Distribution After adding the compound to the wells, ensure proper mixing by gently swirling the plate or pipetting up and down carefully without disturbing the cell monolayer.
Contamination Regularly check for microbial contamination in your cell cultures, which can significantly impact cell viability and experimental results.

Issue 3: Apoptosis is not detected despite a decrease in cell viability.

| Possible Cause | Troubleshooting Step | | Alternative Cell Death Mechanism | The compound may be inducing another form of cell death, such as necrosis or autophagy. Use assays to detect markers for these pathways (e.g., LDH release for necrosis, LC3-II expression for autophagy). | | Incorrect Timing for Apoptosis Assay | Apoptosis is a dynamic process. The chosen time point for the Annexin V/PI assay may be too early or too late. Perform a time-course experiment (e.g., 12h, 24h, 48h) to capture the peak apoptotic population. | | Caspase-Independent Apoptosis | The induced apoptosis might be proceeding through a caspase-independent pathway. Investigate the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. | | Low Assay Sensitivity | Ensure that the concentration of the compound used is sufficient to induce a detectable level of apoptosis (typically at or above the IC50 value). |

Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 1,3,4-oxadiazole derivatives against different human cancer cell lines, as reported in the literature.

Compound ID/DescriptionCell LineCancer TypeIC50 (µM)Reference
Compound 76 ¹MCF-7Breast0.7 ± 0.2[3]
Compound 65 ²-(Telomerase Inhibition)1.27 ± 0.05[3]
Compound 4h ³A549Lung<0.14[8]
Compound 4i ³A549Lung1.59[8]
Compound 4l ³A549Lung1.80[8]
Cisplatin (Reference) A549Lung4.98[8]
5-Fluorouracil (Reference) MCF-7Breast22.8 ± 1.2[3]
AMK OX-12 Hep2Laryngeal0.0007[9]

¹2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole ²2-(2,3-Dihydrobenzo[b][5][6]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole ³2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

This protocol is a general guideline for assessing the effect of compounds on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound (at its IC50 concentration) and controls for the determined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V(-) / PI(-), early apoptotic cells are Annexin V(+) / PI(-), and late apoptotic/necrotic cells are Annexin V(+) / PI(+).[2]

Visualizations: Workflows and Pathways

experimental_workflow Experimental Workflow for a 1,3,4-Oxadiazole Derivative cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification synthesis Compound Synthesis & Characterization viability Cell Viability Screen (e.g., MTS Assay) synthesis->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (p53, Bax, Bcl-2, Caspases) apoptosis->western_blot enzyme_assay Enzyme Inhibition Assays (HDAC, Kinase, etc.) western_blot->enzyme_assay docking Molecular Docking enzyme_assay->docking

Caption: General workflow for characterizing novel 1,3,4-oxadiazole anticancer agents.

p53_pathway p53-Mediated Intrinsic Apoptosis Pathway oxadiazole 1,3,4-Oxadiazole Derivative p53 p53 Stabilization & Activation oxadiazole->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: p53-mediated pathway often induced by 1,3,4-oxadiazole derivatives.[2]

troubleshooting_flowchart Troubleshooting: Low Compound Cytotoxicity start Low/No Cytotoxicity Observed check_solubility Is the compound soluble in media at test concentration? start->check_solubility check_time Was a time-course (24, 48, 72h) performed? check_solubility->check_time Yes action_solubility Adjust solvent/concentration. Consider formulation. check_solubility->action_solubility No check_cells Are cells healthy and within optimal passage number? check_time->check_cells Yes action_time Run time-course experiment. check_time->action_time No action_cells Thaw new vial of cells. Perform QC. check_cells->action_cells No conclusion Consider inherent resistance. Test on a different cell line. check_cells->conclusion Yes solubility_yes Yes solubility_no No time_yes Yes time_no No cells_yes Yes cells_no No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and evaluation of this compound.

Issue 1: Poor Dissolution Rate in Biorelevant Media

  • Question: My dissolution assay for this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) shows minimal release of the active compound. What could be the cause and how can I improve it?

  • Answer: Poor dissolution is a common challenge for oxadiazole derivatives due to their typically low aqueous solubility. Several factors could be contributing to this issue.

    • Potential Causes:

      • High Crystallinity: The compound may exist in a highly stable crystalline form that resists dissolution.

      • Hydrophobicity: The inherent lipophilic nature of the molecule prevents effective wetting and dissolution in aqueous media.

      • Particle Size: Large drug particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

    • Troubleshooting Steps:

      • Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of the drug particles. This can significantly enhance the dissolution rate.[1][2]

      • Amorphous Solid Dispersions: Consider formulating the compound as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).[3][4] This disrupts the crystal lattice, leading to a higher energy state and improved solubility.

      • Co-solvents and Surfactants: Incorporate pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) or surfactants (e.g., Tween 80, Cremophor EL) into your formulation to improve the wettability and solubility of the compound.[2][3]

      • Cyclodextrin Complexation: Formulating the compound with cyclodextrins can create inclusion complexes that enhance its aqueous solubility.[3][4]

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: I am observing significant animal-to-animal variability in the plasma concentration-time profiles after oral administration of my this compound formulation. What are the likely reasons and how can I achieve more consistent results?

  • Answer: High variability in pharmacokinetic data for orally administered poorly soluble drugs is often linked to formulation-dependent absorption.

    • Potential Causes:

      • Inconsistent Dissolution: If the formulation does not dissolve uniformly in the gastrointestinal tract, the amount of drug available for absorption will vary.

      • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, motility, presence of bile salts), impacting drug dissolution and absorption.

      • Precipitation: The drug may initially dissolve in the stomach but then precipitate in the higher pH environment of the small intestine.

    • Troubleshooting Steps:

      • Formulation Optimization: Re-evaluate your formulation strategy. Self-emulsifying drug delivery systems (SEDDS) can provide a consistent and pre-dissolved form of the drug, leading to more reproducible absorption.[3]

      • Standardize Feeding Conditions: Conduct your in vivo studies under strictly controlled feeding conditions (e.g., fasted or fed state) to minimize variability from food effects.

      • Precipitation Inhibitors: If precipitation is suspected, incorporate precipitation-inhibiting polymers into your formulation to maintain a supersaturated state of the drug in the intestine.[4]

      • In Vitro-In Vivo Correlation (IVIVC): Develop a robust in vitro dissolution method that is predictive of the in vivo performance of your formulation. This will allow you to screen and optimize formulations more efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the first-line approach to enhancing the bioavailability of a poorly soluble compound like this compound?

A1: For early-stage development, micronization or the preparation of a simple suspension with a wetting agent is often the initial approach due to its simplicity and cost-effectiveness. However, for significant bioavailability enhancement, amorphous solid dispersions and lipid-based formulations like SEDDS are generally more effective.[3][5]

Q2: How do I choose the right polymer for a solid dispersion formulation?

A2: The choice of polymer depends on several factors, including its ability to form a stable amorphous dispersion with the drug, its miscibility, and its dissolution characteristics. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. It is recommended to perform screening studies with a small number of polymers to identify the most suitable candidate.

Q3: Are there any specific safety concerns associated with the "chloromethyl" group in the target compound?

A3: The chloromethyl group can be a reactive functional group. It is important to assess its potential for reactivity and metabolic activation early in development. Standard in vitro toxicology assays should be conducted to evaluate any potential safety liabilities.

Q4: What are the key parameters to monitor in a pharmacokinetic study for a bioavailability-enhanced formulation?

A4: The key pharmacokinetic parameters to determine are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). An increase in Cmax and AUC for the enhanced formulation compared to a simple suspension of the drug will indicate improved bioavailability.

Data Presentation

Table 1: Hypothetical In Vitro Dissolution Data for Different Formulations of this compound

FormulationTime (min)% Drug Dissolved (Mean ± SD)
Micronized Suspension 1510 ± 2.5
3018 ± 3.1
6025 ± 4.2
12032 ± 5.0
Solid Dispersion (1:3 Drug:PVP K30) 1545 ± 5.5
3070 ± 6.2
6085 ± 4.8
12092 ± 3.9
SEDDS Formulation 1595 ± 2.1
3098 ± 1.5
6099 ± 1.2
12099 ± 1.0

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Micronized Suspension 150 ± 452.0 ± 0.5600 ± 180100
Solid Dispersion 600 ± 1201.0 ± 0.32400 ± 450400
SEDDS Formulation 950 ± 1500.5 ± 0.23800 ± 550633

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of this compound and 300 mg of PVP K30 in 10 mL of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried product and pass it through a 100-mesh sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution properties.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Media: Prepare 900 mL of simulated intestinal fluid (SIF, pH 6.8) without enzymes.

  • Conditions: Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Add a quantity of the formulation equivalent to 10 mg of the drug to the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Compound Compound Micronization Micronization Compound->Micronization Solid_Dispersion Solid_Dispersion Compound->Solid_Dispersion SEDDS SEDDS Compound->SEDDS In_Vitro_Dissolution In_Vitro_Dissolution Micronization->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution SEDDS->In_Vitro_Dissolution In_Vivo_PK In_Vivo_PK In_Vitro_Dissolution->In_Vivo_PK Select Lead Formulations

Caption: Experimental workflow for enhancing and evaluating the bioavailability of the target compound.

signaling_pathway Oxadiazole_Compound 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole Receptor Target Receptor/Enzyme Oxadiazole_Compound->Receptor Binds/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: A plausible signaling pathway modulated by a bioactive 1,3,4-oxadiazole derivative.

References

Troubleshooting inconsistent results in 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are a common issue. Several factors can contribute to this problem:

  • Incomplete Cyclodehydration: The cyclodehydration of the N'-acylhydrazide intermediate is a critical step. Insufficient dehydrating agent or suboptimal reaction conditions can lead to incomplete conversion.

    • Troubleshooting:

      • Ensure the dehydrating agent, such as phosphorus oxychloride (POCl₃), is fresh and not degraded by moisture.

      • Optimize the reaction temperature and time. For POCl₃-mediated cyclization, refluxing for 4-6 hours is often sufficient.[1]

      • Consider alternative dehydrating agents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA).[1]

  • Side Reactions: The starting materials or intermediates may undergo side reactions, reducing the amount of desired product.

    • Troubleshooting:

      • Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride and the dehydrating agent.

      • Maintain the recommended reaction temperature to avoid thermal decomposition of starting materials or products.

  • Purity of Starting Materials: Impurities in the starting 3-methylbenzohydrazide or chloroacetyl chloride can interfere with the reaction.

    • Troubleshooting:

      • Use freshly purified starting materials. Recrystallize the hydrazide if necessary.

      • Verify the purity of the starting materials by techniques such as NMR or melting point determination.

Question 2: I am observing an unexpected side product in my reaction mixture. What could it be?

Answer: The formation of side products is a possibility. Based on the reactants and reaction conditions, potential side products could include:

  • Unreacted N'-(2-chloroacetyl)-3-methylbenzohydrazide: If the cyclodehydration is incomplete, the intermediate diacylhydrazine will remain in the reaction mixture.

  • Symmetrical 1,3,4-oxadiazoles: If there is an excess of 3-methylbenzohydrazide, it could potentially react with itself to form 2,5-bis(3-methylphenyl)-1,3,4-oxadiazole.

  • Hydrolysis Products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, and 3-methylbenzohydrazide can hydrolyze back to 3-methylbenzoic acid.

Question 3: How do I monitor the progress of the reaction?

Answer: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).

  • Procedure:

    • Prepare a TLC plate with silica gel 60 F₂₅₄.

    • Use a solvent system such as ethyl acetate/hexane (e.g., 30:70 v/v) as the mobile phase.[2]

    • Spot the starting materials and the reaction mixture at different time intervals.

    • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Purification

Question 4: I am having difficulty purifying the crude product. What are the recommended methods?

Answer: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a simple and effective method if a suitable solvent is found.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly. The purified product should crystallize out, leaving impurities in the solution.

  • Column Chromatography: This method is highly effective for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is commonly used. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.[2] The desired product is expected to be less polar than the starting hydrazide.

Characterization

Question 5: What are the expected spectral data for this compound?

Answer: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Technique Expected Observations
¹H NMR Aromatic protons (m-tolyl group) will appear in the range of δ 7.2-8.0 ppm. The chloromethyl protons (-CH₂Cl) will show a characteristic singlet at approximately δ 4.8-5.0 ppm. The methyl protons (-CH₃) of the tolyl group will appear as a singlet around δ 2.4 ppm.
¹³C NMR The two carbons of the oxadiazole ring are expected to appear in the range of δ 160-165 ppm. Aromatic carbons will be observed between δ 120-140 ppm. The chloromethyl carbon (-CH₂Cl) will be in the range of δ 30-40 ppm, and the methyl carbon (-CH₃) will appear around δ 21 ppm.[3]
IR (KBr, cm⁻¹) Characteristic peaks for C=N stretching (around 1610 cm⁻¹), C-O-C stretching in the oxadiazole ring (around 1070 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹).
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉ClN₂O).

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via cyclodehydration of an N'-acylhydrazide intermediate.

Step 1: Synthesis of 3-methylbenzohydrazide

  • To a solution of methyl 3-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

  • Dissolve 3-methylbenzohydrazide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 3: Synthesis of this compound

  • To the crude N'-(2-chloroacetyl)-3-methylbenzohydrazide, add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).[1][4]

  • Heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The crude product will precipitate out as a solid. Filter the solid, wash it with cold water, and dry it.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent.[2]

Parameter Typical Range/Value
Reaction Time (Cyclization) 4 - 6 hours
Reaction Temperature 100 - 110 °C
Purification Method Column Chromatography / Recrystallization
TLC Mobile Phase Ethyl Acetate / Hexane (e.g., 3:7 v/v)
Expected Yield 60 - 85%

Visualizations

General Synthesis Workflow

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration cluster_3 Purification Methyl_3-methylbenzoate Methyl_3-methylbenzoate 3-methylbenzohydrazide 3-methylbenzohydrazide Methyl_3-methylbenzoate->3-methylbenzohydrazide Hydrazine Hydrate, Ethanol, Reflux Acylhydrazide_Intermediate N'-(2-chloroacetyl)-3-methylbenzohydrazide 3-methylbenzohydrazide->Acylhydrazide_Intermediate Chloroacetyl Chloride, THF, 0°C to RT Target_Compound This compound Acylhydrazide_Intermediate->Target_Compound POCl3, Reflux Crude_Product Crude_Product Target_Compound->Crude_Product Purified_Product Purified_Product Crude_Product->Purified_Product Column Chromatography or Recrystallization G Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Check_Dehydrating_Agent Check freshness of POCl3 Increase reaction time/temp Incomplete_Reaction->Check_Dehydrating_Agent Yes Starting_Material_Purity Impure Starting Materials? Side_Reactions->Starting_Material_Purity No Use_Anhydrous_Conditions Ensure anhydrous conditions Control temperature Side_Reactions->Use_Anhydrous_Conditions Yes End Consult further literature Starting_Material_Purity->End No Purify_Starting_Materials Purify starting materials (recrystallization, distillation) Starting_Material_Purity->Purify_Starting_Materials Yes Check_Dehydrating_Agent->End Use_Anhydrous_Conditions->End Purify_Starting_Materials->End G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Protein Signaling Protein (e.g., Ras, Raf, MEK) Receptor_Tyrosine_Kinase->Signaling_Protein Activates Transcription_Factor Transcription Factor (e.g., ERK) Signaling_Protein->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Promotes Oxadiazole_Compound 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole Oxadiazole_Compound->Signaling_Protein Inhibits (Potential)

References

Technical Support Center: Characterization of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the characterization of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing this compound?

A1: The primary methods for structural confirmation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[1][2] Purity is typically quantified using High-Performance Liquid Chromatography (HPLC).

Q2: What are the expected spectral data for this compound?

A2: While specific data can vary slightly based on solvent and instrumentation, the expected spectral characteristics are summarized below. These values are based on known data for similar 2,5-disubstituted 1,3,4-oxadiazole structures.[3][4][5]

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85-7.95m2HAromatic protons (H on C adjacent to oxadiazole)
~ 7.35-7.45m2HAromatic protons (other H on tolyl ring)
~ 4.80s2H-CH₂-Cl (Chloromethyl protons)
~ 2.45s3H-CH₃ (Tolyl methyl protons)
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 165.5C=N of oxadiazole ring (C5)
~ 164.0C=N of oxadiazole ring (C2)
~ 139.5Aromatic C (quaternary C of tolyl ring)
~ 132.0Aromatic CH
~ 129.0Aromatic CH
~ 127.0Aromatic CH
~ 124.0Aromatic C (quaternary C of tolyl ring)
~ 32.5-CH₂-Cl
~ 21.5-CH₃
Table 3: Characteristic FTIR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)BondFunctional Group
~ 3050-3100C-H stretchAromatic
~ 2920-2980C-H stretchAliphatic (-CH₃, -CH₂)
~ 1615C=N stretchOxadiazole ring
~ 1550C=C stretchAromatic ring
~ 1070C-O-C stretchOxadiazole ring
~ 750-800C-Cl stretchChloromethyl group
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
m/z ValueInterpretation
~ 222/224Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
~ 173[M - CH₂Cl]⁺
~ 116[3-methylphenyl-C≡N]⁺
~ 91[C₇H₇]⁺ (Tolyl cation)

Q3: How is the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically achieved?

A3: A common and effective method is the cyclodehydration of N,N'-diacylhydrazines. This reaction often employs dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[2][6] Another route involves the oxidative cyclization of N-acylhydrazones.[7]

Troubleshooting Guides

Issue 1: My ¹H NMR spectrum shows unexpected peaks.

  • Possible Cause 1: Residual Solvents.

    • Verification: Compare the chemical shifts of the unknown peaks to standard charts for common laboratory solvents (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.32 ppm, Ethyl Acetate: ~2.05, 4.12, 1.26 ppm).

    • Solution: Ensure the sample is thoroughly dried under a high vacuum before analysis. If necessary, re-purify the sample by recrystallization or column chromatography.

  • Possible Cause 2: Unreacted Starting Materials.

    • Verification: The synthesis likely involves a derivative of 3-methylbenzoic acid hydrazide and chloroacetic acid. Look for characteristic peaks of these precursors. For example, a broad singlet for an -NH proton.

    • Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC). If the reaction is incomplete, adjust reaction time, temperature, or reagent stoichiometry. Purify the final product to remove starting materials.

  • Possible Cause 3: Formation of a By-product.

    • Verification: In syntheses using reagents like phosphorus oxychloride, side reactions can occur.[8] The presence of a 1,3,4-thiadiazole is a common impurity if sulfur-containing reagents were used.[9]

    • Solution: Optimize the reaction conditions (e.g., temperature, choice of dehydrating agent) to minimize by-product formation.[8] Purification via column chromatography is often effective for separating the desired product from structurally similar impurities.

Issue 2: The molecular ion peak is weak or absent in my mass spectrum.

  • Possible Cause 1: Molecular Instability.

    • Verification: 1,3,4-oxadiazoles can sometimes be fragile under high-energy ionization methods like Electron Ionization (EI). The molecular ion may fragment immediately.

    • Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield a prominent molecular ion peak.

  • Possible Cause 2: Fragmentation Pattern.

    • Verification: The molecule may readily lose the chloromethyl group. Check for a prominent peak at m/z 173, which corresponds to the [M - CH₂Cl]⁺ fragment. This can be a strong indicator that the parent molecule was formed.

    • Solution: Analyze the fragmentation pattern to piece together the structure. The presence of key fragments like the tolyl cation (m/z 91) and the chloromethyl fragment can confirm the compound's identity even with a weak molecular ion peak.

Issue 3: My HPLC analysis shows low purity or multiple peaks.

  • Possible Cause 1: Isomeric Impurities.

    • Verification: Synthesis might produce isomers that are difficult to separate.

    • Solution: Optimize the HPLC method. Try a different column (e.g., phenyl-hexyl instead of C18), adjust the mobile phase composition (e.g., use methanol instead of acetonitrile), or run a gradient elution.[10]

  • Possible Cause 2: Sample Degradation.

    • Verification: The chloromethyl group can be reactive. The compound may degrade on the column or in the solvent.

    • Solution: Ensure the mobile phase is neutral or slightly acidic, as basic conditions can promote nucleophilic substitution on the chloromethyl group. Analyze the sample promptly after dissolution. A forced degradation study can help identify potential degradation products.[10]

Experimental Protocols & Workflows

General Characterization Workflow

The following workflow is recommended for a newly synthesized batch of the target compound.

G cluster_0 Initial Checks cluster_1 Structural Confirmation cluster_2 Final Purity Assessment Start Crude Product TLC 1. TLC Analysis (Purity Check) Start->TLC MP 2. Melting Point (Identity & Purity) TLC->MP FTIR 3. FTIR Spectroscopy (Functional Groups) MP->FTIR NMR 4. NMR Spectroscopy (¹H, ¹³C - Structure) FTIR->NMR MS 5. Mass Spectrometry (Molecular Weight) NMR->MS HPLC 6. HPLC Analysis (Quantitative Purity) MS->HPLC End Characterized Compound HPLC->End

Caption: Standard workflow for the characterization of a synthesized compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a significantly larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which will be automatically subtracted from the sample spectrum.

Protocol 3: RP-HPLC for Purity Analysis
  • System: A standard HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.[10]

  • Mobile Phase: A gradient is often effective. For example, a mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Elution: Start with a higher concentration of Solvent B (e.g., 70%) and gradually increase the concentration of Solvent A over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound shows strong absorbance (e.g., determined from a UV-Vis spectrum, likely around 260-290 nm).[2]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 50 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Troubleshooting Logic Diagram for Impurities

This diagram outlines a logical approach to identifying the source of impurities detected during analysis.

G start Impurity Detected (e.g., by HPLC/NMR) q1 Analyze Impurity Profile: Is it a single peak or multiple? start->q1 single_peak Single Major Impurity q1->single_peak Single multi_peak Multiple Minor Impurities (General Degradation?) q1->multi_peak Multiple q2 Check NMR/MS Data: Does impurity match starting materials? single_peak->q2 sol_degrade Solution: - Check sample stability - Use milder purification methods multi_peak->sol_degrade is_sm Yes: Incomplete Reaction q2->is_sm Yes not_sm No: Side Reaction / By-product q2->not_sm No sol_sm Solution: - Increase reaction time/temp - Re-purify (Recrystallize) is_sm->sol_sm sol_side Solution: - Optimize reaction conditions - Use column chromatography not_sm->sol_side

Caption: A decision tree for troubleshooting the source of chemical impurities.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient synthesis process, particularly when scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2,5-disubstituted-1,3,4-oxadiazoles like the target molecule?

A1: The most prevalent method is the cyclodehydration of N,N'-diacylhydrazines. This typically involves reacting a carboxylic acid hydrazide with an acyl chloride (or carboxylic acid) to form the diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors. Inefficient cyclodehydration is a common culprit. The choice and amount of the dehydrating agent are critical. Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the final product. Additionally, the purity of the starting materials, particularly the N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate, is crucial.[3]

Q3: I'm observing a significant amount of a sulfur-containing impurity in my final product. What could it be?

A3: If any sulfur-containing reagents were used in previous steps or if there is cross-contamination, you might be forming the corresponding 1,3,4-thiadiazole. This is a common byproduct when syntheses are adapted from protocols that might have used reagents like Lawesson's reagent. To avoid this, ensure all glassware is thoroughly cleaned and only non-sulfur-containing reagents are used for the cyclodehydration step.[3]

Q4: How can I best monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material (N'-(2-chloroacetyl)-3-methylbenzohydrazide) and the appearance of the product spot. The product, being less polar than the hydrazide precursor, will have a higher Rf value.

Q5: What are the key safety precautions for this synthesis?

A5: Phosphorus oxychloride (POCl₃) and chloroacetyl chloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process.

Step 1: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide (Intermediate)

This procedure involves the acylation of 3-methylbenzohydrazide with chloroacetyl chloride.

Materials:

  • 3-methylbenzohydrazide

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methylbenzohydrazide (1 equivalent) in anhydrous DCM or THF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

This step involves the cyclodehydration of the intermediate N'-(2-chloroacetyl)-3-methylbenzohydrazide.

Materials:

  • N'-(2-chloroacetyl)-3-methylbenzohydrazide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Place N'-(2-chloroacetyl)-3-methylbenzohydrazide (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Reagent Quantities and Yields for a Laboratory Scale Synthesis
StepReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
13-methylbenzohydrazide1.0150.181.50 g
1Chloroacetyl chloride1.05112.941.19 g (0.84 mL)
1Triethylamine1.1101.191.11 g (1.53 mL)
Product: N'-(2-chloroacetyl)-3-methylbenzohydrazide 226.66 Typical Yield: 85-95%
2N'-(2-chloroacetyl)-3-methylbenzohydrazide1.0226.662.27 g
2Phosphorus oxychloride5.0153.337.67 g (4.65 mL)
Product: this compound 208.64 Typical Yield: 70-85%
Table 2: Comparison of Cyclodehydrating Agents
Dehydrating AgentTypical Temperature (°C)Typical Reaction Time (h)Yield Range (%)Remarks
Phosphorus oxychloride (POCl₃)80 - 1102 - 670 - 90Common and effective, but corrosive and requires careful handling.[2]
Thionyl chloride (SOCl₂)70 - 804 - 865 - 85Another common reagent, also corrosive and water-sensitive.
Polyphosphoric acid (PPA)120 - 1603 - 560 - 80Requires higher temperatures and can be difficult to work with.
Triphenylphosphine/Carbon tetrachloride80 - 1001 - 350 - 70Milder conditions, but may result in lower yields.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive dehydrating agent (e.g., POCl₃ has absorbed moisture).2. Insufficient heating or reaction time.3. Poor quality of the starting hydrazide intermediate.1. Use a fresh bottle of the dehydrating agent.2. Ensure the reaction reaches the target temperature and monitor by TLC to confirm completion.3. Purify the N'-(2-chloroacetyl)-3-methylbenzohydrazide by recrystallization before the cyclization step.
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition.2. Presence of impurities in the starting materials.3. The chloromethyl group is reacting further under the reaction conditions.1. Lower the reaction temperature and extend the reaction time if necessary.2. Ensure all starting materials are pure.3. Use milder cyclization conditions if possible, although this might lead to lower yields.
Product is Dark/Oily 1. Charring due to excessive heat.2. Incomplete removal of POCl₃ during workup.1. Maintain careful temperature control.2. During the workup, ensure the product is thoroughly washed with cold water until the filtrate is neutral. Consider a wash with a dilute sodium bicarbonate solution.3. Purify the crude product using column chromatography.
Difficulty in Product Isolation 1. The product may be partially soluble in the aqueous workup solution.2. Formation of a fine precipitate that is difficult to filter.1. After quenching on ice, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.2. Allow the precipitate to settle, decant the supernatant, and then filter the remaining slurry. Alternatively, use a centrifuge to pellet the solid before decanting.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclodehydration start1 3-methylbenzohydrazide + Chloroacetyl chloride in DCM/THF react1 Acylation at 0-5 °C, then RT (4-6 hours) start1->react1 workup1 Aqueous Workup & Filtration react1->workup1 product1 N'-(2-chloroacetyl)-3-methylbenzohydrazide workup1->product1 start2 Intermediate + POCl3 product1->start2 react2 Reflux at 80-90 °C (2-4 hours) start2->react2 workup2 Quench on Ice & Filtration react2->workup2 purify Recrystallization (Ethanol) workup2->purify product2 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole purify->product2

Caption: A diagram illustrating the two-step synthesis of the target compound.

troubleshooting_guide Troubleshooting Low Yield start Low Yield of Final Product check_intermediate Is the intermediate pure? start->check_intermediate check_reagent Is the dehydrating agent fresh? check_intermediate->check_reagent Yes purify_intermediate Recrystallize the intermediate before cyclization. check_intermediate->purify_intermediate No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes use_fresh_reagent Use a new bottle of dehydrating agent. check_reagent->use_fresh_reagent No optimize_temp Adjust temperature and time. Monitor closely with TLC. check_conditions->optimize_temp No purify_intermediate->start Retry Synthesis use_fresh_reagent->start Retry Synthesis optimize_temp->start Retry Synthesis

Caption: A decision tree for troubleshooting low product yields.

References

Validation & Comparative

A Comparative Analysis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and Structurally Similar Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comparative analysis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and its structurally related analogs. The analysis is based on available experimental data and established structure-activity relationships (SAR) to offer insights into the therapeutic potential of this class of compounds.

Comparative Biological Activity

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activity through the analysis of structurally similar compounds. The following table summarizes the biological activities of various 2,5-disubstituted-1,3,4-oxadiazole derivatives, providing a basis for comparison. The key structural variations lie in the substituents at the 2- and 5-positions of the oxadiazole ring.

Compound IDR1 (at position 2)R2 (at position 5)Biological ActivityReported Values (e.g., MIC, IC50)
Target Compound -CH2Cl3-methylphenylAntimicrobial, Antifungal, Anticancer (Predicted)Data not available
Analog 1-CH2ClPhenylPrecursor for further synthesisNot applicable
Analog 2-CH2Cl3-nitrophenylSynthetic intermediateNot applicable
Analog 3-NH22-chlorophenylAntibacterial, AntifungalMIC: 70-120 µg/mL
Analog 4VariesVariesAntifungal (against Candida albicans)MIC: 32 µg/mL
Analog 5Varies3,4,5-trimethoxyphenylAnticancerPGI: 54.68-65.12%

Analysis of Structure-Activity Relationships:

The biological activity of 2,5-disubstituted-1,3,4-oxadiazoles is significantly influenced by the nature of the substituents at both positions. The chloromethyl group at the 2-position is a reactive moiety that can potentially alkylate biological macromolecules, a mechanism often associated with anticancer and antimicrobial activity. The substituent at the 5-position modulates the compound's lipophilicity, electronic properties, and steric interactions with target biomolecules.

For the target compound, the 3-methylphenyl group at the 5-position is expected to enhance its lipophilicity compared to an unsubstituted phenyl ring. This modification can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target enzymes or receptors. The electronic effect of the methyl group is weakly electron-donating, which can subtly alter the electron density of the oxadiazole ring and its hydrogen bonding capacity.

In comparison to Analog 3, which features an amino group at the 2-position and a 2-chlorophenyl group at the 5-position, our target compound's chloromethyl group suggests a different mechanism of action, likely involving covalent bond formation. The antifungal activity observed in Analog 4 against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL highlights the potential of the 1,3,4-oxadiazole core in developing new antifungal agents.[3] Furthermore, the significant anticancer activity of Analog 5, which bears a 3,4,5-trimethoxyphenyl group, against various cancer cell lines underscores the importance of the aryl substituent at the 5-position in determining cytotoxic potency.[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 2,5-disubstituted-1,3,4-oxadiazoles, based on established literature procedures.

General Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles

A common and effective method for the synthesis of this class of compounds is the cyclodehydration of N-acylhydrazides.

Materials:

  • Substituted benzoic acid (e.g., 3-methylbenzoic acid)

  • Thionyl chloride (SOCl₂)

  • Chloroacetyl hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., methanol, anhydrous dioxane)

  • Ice

Procedure:

  • Synthesis of Acid Hydrazide: The substituted benzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate in a suitable solvent like methanol to yield the acid hydrazide.

  • Formation of N-Acylhydrazide: The acid hydrazide is then reacted with chloroacetyl chloride in a suitable solvent to form the corresponding N,N'-diacylhydrazine.

  • Cyclodehydration: The N,N'-diacylhydrazine is refluxed with a dehydrating agent, such as phosphorus oxychloride, to effect cyclization into the 1,3,4-oxadiazole ring. The reaction mixture is then cooled and poured onto crushed ice to precipitate the crude product.

  • Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(chloromethyl)-5-(substituted-phenyl)-1,3,4-oxadiazole.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Synthesized oxadiazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Determination of MIC: After incubation, a viability indicator such as resazurin is added to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Synthesized oxadiazole compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a standard drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Synthesis and Screening Workflows

To further aid in the understanding of the research and development process for these compounds, the following diagrams, generated using Graphviz, illustrate a general synthetic pathway and a typical screening workflow.

G General Synthetic Pathway for 2,5-Disubstituted-1,3,4-Oxadiazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Substituted Benzoic Acid Substituted Benzoic Acid N,N'-Diacylhydrazine N,N'-Diacylhydrazine Substituted Benzoic Acid->N,N'-Diacylhydrazine 1. SOCl2 2. Chloroacetyl Hydrazide Chloroacetyl Hydrazide Chloroacetyl Hydrazide Chloroacetyl Hydrazide->N,N'-Diacylhydrazine 2-(Chloromethyl)-5-(substituted-phenyl)-1,3,4-oxadiazole 2-(Chloromethyl)-5-(substituted-phenyl)-1,3,4-oxadiazole N,N'-Diacylhydrazine->2-(Chloromethyl)-5-(substituted-phenyl)-1,3,4-oxadiazole POCl3, Reflux (Cyclodehydration)

Caption: General synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles.

G High-Throughput Screening Workflow for Novel 1,3,4-Oxadiazole Derivatives Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Single high concentration Hit Identification Hit Identification Primary Screening->Hit Identification Select active compounds Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Determine IC50/MIC Lead Identification Lead Identification Dose-Response Studies->Lead Identification Select potent and selective compounds In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Animal models

Caption: Typical workflow for identifying lead compounds from a library of derivatives.

References

Comparative Analysis of 2,5-Disubstituted-1,3,4-Oxadiazole Analogs: A Look into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known to be a bioisostere of amide and ester groups, which can enhance binding to biological targets and improve pharmacokinetic properties.[1] Various derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects.[2][3]

Insights from Anticancer Studies of Related Analogs

Research into the anticancer properties of 2,5-disubstituted-1,3,4-oxadiazoles reveals that the nature and position of substituents on the aryl rings play a crucial role in their activity.

One study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues indicated that substitutions on the N-aryl ring and at the 5-position of the oxadiazole significantly influence anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed notable activity against several cancer cell lines.[4][5] The screening results from this study suggest that N-aryl groups with 2,4-dimethyl substitution and 4-methoxyphenyl, 3,4-dimethoxyphenyl, or ethyl groups at the 5-position of the oxadiazole ring are favorable for anticancer activity.[5]

Another study focused on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues as potential tubulin inhibitors.[6] In this series, the compound 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against several cancer cell lines, including CNS cancer (SNB-19), non-small cell lung cancer (NCI-H460), and another CNS cancer line (SNB-75) at a 10 µM concentration.[6] This highlights the potential importance of the trimethoxyphenyl moiety for activity.

The following table summarizes the anticancer activity of selected 2,5-disubstituted-1,3,4-oxadiazole analogs from the literature.

Compound IDStructureCancer Cell LineActivity MetricValue
4s [4]N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)Growth Percent (GP)15.43%
Leukemia (K-562)Growth Percent (GP)18.22%
Breast Cancer (T-47D)Growth Percent (GP)34.27%
Colon Cancer (HCT-15)Growth Percent (GP)39.77%
4u [5]N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)Growth Percent (GP)6.82%
6h [6]4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolCNS Cancer (SNB-19)Percent Growth Inhibition (PGI)65.12%
Non-Small Cell Lung Cancer (NCI-H460)Percent Growth Inhibition (PGI)55.61%
CNS Cancer (SNB-75)Percent Growth Inhibition (PGI)54.68%

General Synthesis Protocols

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine intermediate. A common method utilizes phosphorus oxychloride as a dehydrating agent.[1] The general synthetic pathway is outlined below.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles cluster_reactants Reactants CarboxylicAcid R1-COOH (Carboxylic Acid) Intermediate R1-CONHNHCO-R2 (Diacylhydrazine Intermediate) CarboxylicAcid->Intermediate Coupling Hydrazide R2-CONHNH2 (Hydrazide) Hydrazide->Intermediate Product 2,5-Disubstituted-1,3,4-Oxadiazole Intermediate->Product Cyclization (e.g., POCl3)

Caption: General synthetic scheme for 2,5-disubstituted-1,3,4-oxadiazoles.

For the synthesis of the specific starting material, 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles, a common route involves the reaction of an aryl hydrazide with chloroacetyl chloride, followed by cyclization.[7]

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-N-(5-aryl-[5][7][8]oxadiazol-2-yl)-acetamides[8]

To a mixture of a 5-aryl-2-amino-[5][7][8]oxadiazole (0.03 mol) and triethylamine (0.03 mol) in 50 ml of dioxane, an equimolar amount of chloroacetyl chloride (0.03 mol) is slowly added dropwise. The reaction mixture is then heated to 85–90 °C for 20 minutes, cooled, and poured into 200 ml of water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from acetic acid.[8]

Anticancer Screening Protocol (NCI-60)

The anticancer activity of the synthesized compounds is often evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen. The protocol involves testing the compounds at a single high dose (e.g., 10⁻⁵ M) against a panel of approximately 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast.[5] The results are typically reported as a growth percentage (GP) or percent growth inhibition (PGI).

Inferred Structure-Activity Relationships and Future Directions

Based on the available data for structurally related compounds, the following general SAR principles can be proposed for 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole analogs:

  • Substitution on the 5-Aryl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the oxadiazole are critical for activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) have both been shown to be beneficial, suggesting that electronic and steric factors play a complex role. The presence of a methyl group at the meta-position, as in the core structure of interest, warrants further investigation.

  • Modification of the 2-(Chloromethyl) Group: The chloromethyl group at the 2-position is a reactive handle that can be modified to introduce various other functionalities. This position could be explored to improve potency, selectivity, and pharmacokinetic properties. For instance, replacing the chloro group with other halogens or with amino, thio, or other substituted groups could lead to analogs with different biological profiles.

The logical relationship for a hypothetical SAR study is depicted in the following diagram:

SAR_Logic cluster_modifications Structural Modifications Core 2-(Chloromethyl)-5- (3-methylphenyl)-1,3,4-oxadiazole Mod1 Vary Substituents on 5-Aryl Ring (R1) Core->Mod1 Mod2 Modify 2-Substituent (R2) Core->Mod2 Synthesis Synthesize Analog Library Mod1->Synthesis Mod2->Synthesis BioAssay Biological Evaluation (e.g., Anticancer Screening) Synthesis->BioAssay SAR Establish Structure-Activity Relationship BioAssay->SAR

Caption: Logical workflow for a structure-activity relationship study.

References

Validation of the antimicrobial activity of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1] Among the various heterocyclic compounds explored for therapeutic potential, the 1,3,4-oxadiazole scaffold has garnered considerable attention due to its diverse pharmacological activities, including potent antimicrobial effects.[2][3][4] This guide provides a comparative analysis of the antimicrobial activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives, with a focus on providing a framework for evaluating compounds such as 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring.[1] Various studies have demonstrated that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2,5-disubstituted 1,3,4-oxadiazole derivatives from published studies, compared against standard antimicrobial agents.

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2,5-disubstituted-1,3,4-oxadiazole derivatives
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide (OZE-III)Staphylococcus aureus8 - 32--
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I)Staphylococcus aureus4 - 16--
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II)Staphylococcus aureus4 - 16--
2-(5-(3-chlorophenyl)-1, 3, 4-oxadiazol-2-yl)-1H-indole derivativesBacillus subtilis-Norfloxacin-
Staphylococcus aureus-
Escherichia coli-
Pseudomonas aeruginosa-
1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfaneStaphylococcus aureus0.37 - 1.11--
Bacillus subtilis0.37 - 1.11--
Escherichia coli0.37 - 1.11--
Pseudomonas aeruginosa0.37 - 1.11--
Candida albicans0.37 - 1.11--
Reference Antimicrobials
ChloramphenicolEnterococcus faecalis62.5--
Escherichia coli62.5--
Pseudomonas aeruginosa62.5--
OfloxacinStreptococcus pneumoniae---
Escherichia coli---
KetoconazoleAspergillus niger10--

Experimental Protocols

The evaluation of antimicrobial activity of novel compounds like this compound typically involves standardized in vitro assays. The following are detailed methodologies commonly employed in the cited studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The serial dilution method is a widely used technique for determining the MIC.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a specified temperature (e.g., 37°C for bacteria, 28°C for fungi). The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume of the test compound at a known concentration is added to each well. A negative control (e.g., DMSO) and a positive control (a standard antibiotic) are also included.

  • Incubation: The agar plates are incubated under appropriate conditions for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel 1,3,4-oxadiazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start Starting Materials (e.g., 3-methylbenzoic acid) hydrazide Acid Hydrazide Formation start->hydrazide Hydrazine Hydrate cyclization Cyclization to 1,3,4-Oxadiazole Ring hydrazide->cyclization Chloroacetyl Chloride final_compound 2-(Chloromethyl)-5-(3-methylphenyl) -1,3,4-oxadiazole cyclization->final_compound mic_assay MIC Determination (Broth Dilution) final_compound->mic_assay zoi_assay Zone of Inhibition (Agar Well Diffusion) final_compound->zoi_assay data_analysis Data Analysis and Comparison mic_assay->data_analysis zoi_assay->data_analysis

Caption: Workflow for the synthesis and antimicrobial screening of 1,3,4-oxadiazole derivatives.

Potential Mechanism of Action

While the exact mechanism of action for many 1,3,4-oxadiazole derivatives is still under investigation, several studies suggest potential targets within microbial cells.[1] These include interference with essential enzymes involved in cell wall biosynthesis, protein synthesis, and nucleic acid replication. For instance, some 1,3,4-oxadiazoles have been shown to target enzymes like enoyl-ACP reductase (InhA) in mycobacteria and peptide deformylase in bacteria.[1] The lipophilicity conferred by the substituted phenyl rings and the hydrogen bonding capabilities of the oxadiazole core are thought to be crucial for their interaction with biological targets.[1]

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a 1,3,4-oxadiazole derivative targeting a key bacterial enzyme.

signaling_pathway substrate Substrate enzyme Bacterial Enzyme (e.g., Peptide Deformylase) substrate->enzyme product Essential Product (e.g., Functional Protein) enzyme->product bacterial_growth Bacterial Growth product->bacterial_growth oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole oxadiazole->enzyme

References

A Comparative Analysis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and Other Heterocyclic Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and mechanisms of promising heterocyclic anticancer agents.

In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Their diverse structures and ability to interact with a multitude of biological targets have led to the development of numerous clinically approved anticancer drugs.[1] This guide provides a comparative overview of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and other key heterocyclic scaffolds—triazoles, pyrazoles, and thiazoles—that are at the forefront of cancer research. We present a data-driven comparison of their cytotoxic activities, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Landscape of Heterocyclic Anticancer Agents

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are integral to many biological processes.[2] Their structural diversity and ability to form multiple hydrogen bonds and other interactions make them ideal candidates for drug design.[3] Among the vast array of heterocyclic systems, 1,3,4-oxadiazoles, triazoles, pyrazoles, and thiazoles have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent activity against a range of cancer cell lines.[4][5][6][7]

Performance Comparison: Cytotoxicity of Heterocyclic Compounds

The in vitro cytotoxicity of a compound against various cancer cell lines is a primary indicator of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. While specific data for this compound is not extensively published, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has shown significant promise.

Below are tables summarizing the IC50 values of representative compounds from each heterocyclic class against various cancer cell lines, providing a basis for a comparative assessment of their potency.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleHT29 (Colon)1.3-2.0[8]
2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazoleCaco-2 (Colon)5.3[9]
2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamideA549 (Lung)<0.14[10]
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.34[8]
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dioneHepG2 (Liver)0.26[8]

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Phosphonate 1,2,3-triazole derivativeHT-1080 (Fibrosarcoma)15.13[1]
1,2,3-triazolo[4,5-d]pyrimidine derivativeNCI-H1650 (Lung)2.37[11]
1,2,3-triazole-containing pyrimidine derivativeA549 (Lung)0.29[11]
p-alkylbenzyl-substituted triazoleA2780 (Ovarian)1[9]
Triazolo-thiadiazole derivative (KA39)HT-29 (Colon)Not specified, but potent in vivo[12]

Table 3: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indole-pyrazole derivativeHCT116 (Colon)<23.7[4]
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25[4]
Pyrazolo[4,3-c]pyridine derivativeMCF-7 (Breast)1.937 µg/mL[4]
Ferrocene-pyrazole hybridHCT-116 (Colon)3.12[3]
Pyrazole chalcone derivativeMCF-7 (Breast)5.8[13]

Table 4: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57[7][14]
Thiazole-naphthalene derivativeMCF-7 (Breast)0.48[15]
Thiazole derivative (Compound 40)-0.00042[16]
Thiazole derivative (Compound 29)-0.05[16]
Thiazole-coumarin hybridMCF-7 (Breast)2.15[15]

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer activity of these heterocyclic compounds stems from their ability to interfere with critical cellular processes and signaling pathways that are often dysregulated in cancer.

Common Signaling Pathways Targeted by Heterocyclic Compounds

Many of these compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

MAPK_Pathway Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: The MAPK signaling cascade, crucial for transmitting signals to the nucleus.

Induction of Apoptosis

A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Heterocyclic compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Heterocyclic Heterocyclic Compound Extrinsic Extrinsic Pathway (Death Receptors) Heterocyclic->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) Heterocyclic->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer potential of these compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate1 Incubate Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate (formazan formation) AddMTT->Incubate2 Solubilize Solubilize formazan crystals Incubate2->Solubilize Measure Measure absorbance Solubilize->Measure End Calculate IC50 Measure->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The exploration of heterocyclic compounds continues to be a highly fruitful area of cancer research. While direct comparative data for this compound is limited, the broader class of 1,3,4-oxadiazoles, along with triazoles, pyrazoles, and thiazoles, demonstrates significant potential as anticancer agents. The data presented in this guide highlights the potent and varied activities of these compound classes, underscoring the importance of continued investigation into their mechanisms of action and structure-activity relationships. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of novel heterocyclic derivatives, ultimately contributing to the development of the next generation of cancer therapies., ultimately contributing to the development of the next generation of cancer therapies.

References

Benchmarking 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole against standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is not publicly available. This guide, therefore, provides a framework for benchmarking this compound against established drugs based on the well-documented biological activities of the broader 1,3,4-oxadiazole class of compounds. The experimental protocols and comparative standards detailed below are presented as a comprehensive roadmap for researchers aiming to evaluate the therapeutic potential of this specific molecule.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8] The subject of this guide, this compound, by virtue of its core structure, is a promising candidate for investigation in these therapeutic areas.

Anticipated Biological Activities and Suggested Standard Drugs for Comparison

Based on extensive research into 1,3,4-oxadiazole derivatives, the following are the most probable biological activities of this compound, along with recommended standard drugs for benchmarking.

Potential Therapeutic AreaStandard Drugs for Comparison
Anticancer 5-Fluorouracil, Cisplatin, Doxorubicin[3][9][10]
Anti-inflammatory Indomethacin, Diclofenac Sodium, Ibuprofen[2][11][12][13]
Antimicrobial (Antibacterial) Ciprofloxacin, Ampicillin, Gentamicin[1]
Antimicrobial (Antifungal) Terbinafine, Ketoconazole[1][14][15]

Experimental Protocols and Data Presentation

To ensure a rigorous and objective comparison, standardized experimental protocols should be followed. The quantitative data generated should be meticulously tabulated for clear interpretation.

Anticancer Activity Evaluation

A primary anticipated activity of 1,3,4-oxadiazole derivatives is their potential to inhibit cancer cell growth.[3][9][10][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and the standard anticancer drugs (e.g., 5-Fluorouracil, Cisplatin). A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
This compoundExperimental DataExperimental DataExperimental Data
5-Fluorouracil (Standard)Experimental DataExperimental DataExperimental Data
Cisplatin (Standard)Experimental DataExperimental DataExperimental Data

Workflow for Anticancer Screening

cluster_workflow Workflow for In Vitro Anticancer Activity Screening start Start: Select Cancer Cell Lines culture Cell Culture and Seeding in 96-well plates start->culture treatment Treatment with Test Compound and Standard Drugs culture->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt MTT Assay incubation->mtt absorbance Measure Absorbance mtt->absorbance analysis Data Analysis: Calculate IC50 values absorbance->analysis end_node End: Comparative Cytotoxicity Data analysis->end_node

Workflow for determining the in vitro anticancer activity.

Anti-inflammatory Activity Evaluation

Many 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties.[2][5][11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess acute anti-inflammatory activity.

  • Animal Acclimatization: Healthy adult rats are acclimatized to laboratory conditions.

  • Grouping: Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and groups for different doses of this compound.

  • Drug Administration: The test compound and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation: Inhibition of Paw Edema (%)

Treatment Group (Dose)1 hour2 hours3 hours4 hours
Control (Vehicle)0000
This compound (Dose 1)Exp. DataExp. DataExp. DataExp. Data
This compound (Dose 2)Exp. DataExp. DataExp. DataExp. Data
Indomethacin (Standard)Exp. DataExp. DataExp. DataExp. Data

Pro-inflammatory Signaling Pathway

cluster_pathway Simplified Pro-inflammatory Signaling Cascade stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox acts on pgs Prostaglandins cox->pgs produces inflammation Inflammation (Edema, Pain) pgs->inflammation induces

Key targets in the inflammatory cascade.

Antimicrobial Activity Evaluation

The 1,3,4-oxadiazole nucleus is present in various compounds with documented antimicrobial effects.[1][4][14][18][19]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Standardized bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration.

  • Serial Dilution: The test compound and standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Terbinafine for fungi) are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 24 hours at 37°C for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
This compoundExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Standard)Experimental DataExperimental DataN/A
Terbinafine (Standard)N/AN/AExperimental Data

Workflow for Antimicrobial Susceptibility Testing

cluster_workflow_antimicrobial Workflow for MIC Determination start_am Start: Prepare Microbial Inoculum dilution Serial Dilution of Test Compound and Standards in 96-well plate start_am->dilution inoculation Inoculate wells with microbial suspension dilution->inoculation incubation_am Incubation (e.g., 24h) inoculation->incubation_am reading Visual Inspection for Growth (Turbidity) incubation_am->reading mic Determine MIC reading->mic end_am End: Comparative MIC Data mic->end_am

Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

While direct comparative data for this compound is currently unavailable, its chemical structure strongly suggests potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its efficacy against established standard drugs. Such investigations are crucial for unlocking the therapeutic potential of new chemical entities and contributing to the development of next-generation pharmaceuticals.

References

Comparative Analysis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and Alternative Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and related alternative compounds with potential applications in medicinal chemistry. The information is intended to assist researchers in evaluating these compounds for further investigation and development. While specific experimental data for this compound is limited in publicly available literature, this guide draws comparisons from closely related 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives and other 1,3,4-oxadiazole analogues with reported biological activities.

Physicochemical and Synthetic Comparison

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )General Synthetic RouteReference
This compound Not availableC₁₀H₉ClN₂O208.65Cyclization of 3-methylbenzoyl hydrazide with chloroacetic acid/anhydride.General method[1]
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole Not availableC₉H₇ClN₂O194.62Cyclization of benzoyl hydrazide with chloroacetic acid/anhydride.[1]
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide Not availableC₁₃H₁₄ClN₃O₂283.72Multi-step synthesis involving formation of the oxadiazole ring followed by acylation.
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol Not availableC₁₇H₁₆ClN₃O₅377.78Multi-step synthesis from the corresponding benzoic acid.

Comparative Biological Activity

1,3,4-Oxadiazole derivatives have been widely investigated for their potential as antimicrobial and anticancer agents. The following tables summarize the available quantitative data for alternative compounds, providing a benchmark for the potential activity of this compound.

Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide (OZE-III)Staphylococcus aureus8 - 32
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-negative & Gram-positive bacteria8
Anticancer Activity
CompoundCell LineGrowth Percent (%)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)15.43
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemia (K-562)18.22
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolCNS Cancer (SNB-19)65.12
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNon-Small Cell Lung Cancer (NCI-H460)55.61

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the compared compounds are crucial for reproducibility and further development.

General Synthesis of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles[1]

A common route for the synthesis of this class of compounds involves the cyclization of an appropriate aryl hydrazide with a chloroacylating agent.

G ArylHydrazide Aryl Hydrazide Intermediate N-Aroyl-N'-chloroacetyl hydrazine ArylHydrazide->Intermediate Acylation ChloroacylatingAgent Chloroacylating Agent (e.g., Chloroacetyl chloride) ChloroacylatingAgent->Intermediate Product 2-Chloromethyl-5-aryl- 1,3,4-oxadiazole Intermediate->Product Cyclization/ Dehydration CyclizingAgent Cyclizing Agent (e.g., POCl₃) CyclizingAgent->Product

General synthetic workflow for 2-chloromethyl-5-aryl-1,3,4-oxadiazoles.

Protocol:

  • Acylation: The respective aryl hydrazide is reacted with a chloroacylating agent (e.g., chloroacetyl chloride or chloroacetic anhydride) in an appropriate solvent (e.g., dioxane, chloroform) to form the N-aroyl-N'-chloroacetyl hydrazine intermediate.

  • Cyclization: The intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, with heating, to yield the final 2-chloromethyl-5-aryl-1,3,4-oxadiazole.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G CompoundPrep Prepare serial dilutions of test compound Incubation Incubate microplate at 37°C for 18-24h CompoundPrep->Incubation InoculumPrep Prepare standardized bacterial inoculum InoculumPrep->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • A standardized suspension of the target microorganism is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (NCI-60 Cell Line Screen)

The National Cancer Institute's 60 human tumor cell line screen is a standard method for evaluating the anticancer potential of new compounds.

G CompoundSolubilization Solubilize compound in DMSO CompoundAddition Add compound at a single high dose (10⁻⁵ M) CompoundSolubilization->CompoundAddition CellPlating Plate 60 different human tumor cell lines CellPlating->CompoundAddition Incubation Incubate for 48 hours CompoundAddition->Incubation SRBAssay Perform Sulforhodamine B (SRB) assay to determine cell viability Incubation->SRBAssay DataAnalysis Calculate Growth Percent (GP) SRBAssay->DataAnalysis G Oxadiazole 1,3,4-Oxadiazole Derivative Enzyme Target Enzyme (e.g., Kinase, Polymerase) Oxadiazole->Enzyme Inhibition SignalingPathway Cellular Signaling Pathway Enzyme->SignalingPathway Modulation BiologicalEffect Biological Effect (e.g., Apoptosis, Growth Inhibition) SignalingPathway->BiologicalEffect

References

In silico modeling and comparison of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico modeling of 2,5-disubstituted 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2] Due to the limited availability of specific experimental data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole in the public domain, this guide will focus on representative 2,5-disubstituted 1,3,4-oxadiazole derivatives with available in silico data. This will serve as a practical example of the computational methodologies employed in the assessment of this important scaffold.

The 1,3,4-oxadiazole ring is a versatile pharmacophore that has been incorporated into a variety of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition.[1][2][3][4] In silico modeling plays a crucial role in the rational design and optimization of these derivatives by predicting their binding affinity to biological targets, pharmacokinetic properties, and potential toxicity.

Comparative In Silico Data

To illustrate the application of computational studies in drug discovery, this section presents a summary of in silico data for a selection of 2,5-disubstituted 1,3,4-oxadiazole derivatives from published research. These examples have been chosen to represent the types of analyses performed on this class of compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the docking scores of representative 1,3,4-oxadiazole derivatives against various biological targets. A lower docking score generally indicates a more favorable binding interaction.

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference/Source
3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX6)Cancer-related receptor6LRZ-5.15[4]
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX1)Cancer-related receptor6LRZ-4.274[4]
3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX8)Cancer-related receptor6LRZ-4.192[4]
5-(thiophen-2-yl)-1,3,4- oxadiazol-2-amine derivative (5a)Cyclin-dependent kinase 2 (CDK-2)2R3J-10.654[5]
5-(thiophen-2-yl)-1,3,4- oxadiazol-2-amine derivative (5d)Cyclin-dependent kinase 2 (CDK-2)2R3J-10.169[5]
1,3,4-oxadiazole derivative (C4)Human GABA-A receptor4COF-5.676[6]
1,3,4-oxadiazole derivative (C5)Human GABA-A receptor4COF-5.277[6]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical step in drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. The following table presents key ADMET parameters for representative 1,3,4-oxadiazole derivatives.

Compound/DerivativeMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsLipinski's Rule of Five Violation
OX1 - OX8 Series290.7 - 371.18-0.527 to 0.6543 - 410
C1 - C5 Series254.24 - 317.112.11 - 3.23310

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. The following are generalized protocols for the key experiments cited in the comparison.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of the ligand (1,3,4-oxadiazole derivative) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized using a suitable force field, and charges are assigned.

  • Grid Generation: A binding site on the target protein is defined, typically centered on the active site or a known ligand-binding pocket. A grid box is generated to encompass this binding site.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to calculate the binding energy for different poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

  • Analysis of Results: The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

ADMET Prediction Protocol
  • Structure Input: The 2D or 3D structure of the 1,3,4-oxadiazole derivative is imported into an ADMET prediction software or web server (e.g., SwissADME, pkCSM).[7]

  • Calculation of Physicochemical Properties: The software calculates various physicochemical descriptors, including molecular weight, LogP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

  • Pharmacokinetic Prediction: Models within the software predict pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450).

  • Toxicity Prediction: The software predicts potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity, based on structural alerts and predictive models.

  • Drug-Likeness Evaluation: The calculated properties are evaluated against established rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico analysis of drug candidates like 2,5-disubstituted 1,3,4-oxadiazole derivatives.

G cluster_3 Experimental Validation A Compound Library of 1,3,4-Oxadiazole Derivatives C Molecular Docking A->C B Target Identification and Validation B->C E Hit Identification (Promising Candidates) C->E D ADMET Prediction D->E F Lead Optimization (Structure Modification) E->F G Synthesis and In Vitro/In Vivo Testing E->G F->C Iterative Refinement F->D

Caption: A typical workflow for in silico drug discovery.

Potential Signaling Pathway Inhibition

Many 1,3,4-oxadiazole derivatives are investigated as inhibitors of specific signaling pathways implicated in diseases like cancer. The diagram below represents a simplified signaling cascade that could be targeted.

receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor 1,3,4-Oxadiazole Derivative inhibitor->raf

Caption: Inhibition of a signaling pathway by a 1,3,4-oxadiazole derivative.

References

Comparative Docking Analysis of 1,3,4-Oxadiazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 1,3,4-Oxadiazole Derivatives and Their Targets

Derivatives of 1,3,4-oxadiazole have been extensively studied for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4][5] Molecular docking simulations are a crucial tool in this research, allowing for the prediction of binding affinities and interaction patterns with specific protein targets.[1][6] This in-silico approach helps to rationalize the observed biological activities and guide the optimization of lead compounds.

Comparative Docking Performance

The following table summarizes the molecular docking results for several 1,3,4-oxadiazole derivatives against various protein targets, as reported in the literature. This data provides a quantitative comparison of their binding affinities.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
2,5-disubstituted 1,3,4-oxadiazole (Compound IIe)EGFR Tyrosine Kinase (PDB: 1M17)-7.89--
Various 2,5-disubstituted 1,3,4-oxadiazoles (amide group)EGFR Tyrosine Kinase (PDB: 1M17)-7.19 to -7.57--
Various 2,5-disubstituted 1,3,4-oxadiazolesEGFR Tyrosine Kinase (PDB: 1M17)-6.26 to -7.80--
2-Methyl-5-[2-(substituted)phenyl]-1,3,4-oxadiazole (6e)--5.66--
Various 1,3,4-oxadiazole derivatives (17 compounds)GABAa Receptor (PDB: 4COF)-66.344 to -102.653Ethosuximide-50.6357
Carbamazepine-58.5047

Experimental Protocols in Molecular Docking

A generalized workflow for the molecular docking of 1,3,4-oxadiazole derivatives, based on protocols from the cited literature, is outlined below. This process is fundamental to understanding the interactions between a ligand (the oxadiazole derivative) and its receptor protein.

Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PDB Download, Water Removal, H-atom Addition) grid_gen Grid Box Generation (Defining the Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis visualization Visualization (e.g., PyMOL, Discovery Studio) analysis->visualization

Caption: Generalized workflow for molecular docking studies.

Detailed Methodologies

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1]

  • Water molecules and any co-crystallized ligands are removed from the protein structure.[1]

  • Polar hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are computed to simulate physiological conditions.[1]

  • The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.[1]

2. Ligand Preparation:

  • The 2D structures of the 1,3,4-oxadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures.[1]

  • Energy minimization of the ligand structures is performed using a force field like MMFF94 to obtain stable conformations.[1]

  • Partial charges are calculated, and rotatable bonds are defined to allow for flexibility during the docking simulation.[1]

3. Grid Generation:

  • A grid box is generated to define the search space for the docking simulation within the receptor's active site.[7] The size and center of the grid are determined based on the location of the active site from the crystal structure or from previously validated docking studies.[7]

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina or Molegro Virtual Docker.[1][6]

  • These programs utilize algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the defined active site.[1]

  • A scoring function is used to estimate the binding affinity (typically in kcal/mol) for each generated pose.[1]

5. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose for each ligand, which is usually the one with the lowest binding energy.[1]

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mode. For instance, in one study, the nitrogen atoms of the 1,3,4-oxadiazole ring were found to form hydrogen bonds with Met 769 in the active site of EGFR tyrosine kinase.[2]

Signaling Pathway Context: EGFR Inhibition

Many 1,3,4-oxadiazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer development.[2][8] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by these compounds.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->TK_Domain Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TK_Domain->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.

Conclusion

The comparative analysis of docking studies on 1,3,4-oxadiazole derivatives reveals their significant potential to interact with various therapeutically relevant protein targets. The consistently favorable docking scores against targets like EGFR tyrosine kinase and the GABAa receptor underscore the value of the 1,3,4-oxadiazole scaffold in the design of novel inhibitors. The methodologies outlined in this guide provide a framework for conducting and evaluating future in-silico studies on this important class of heterocyclic compounds. Further research, including synthesis and in-vitro/in-vivo testing, is warranted to validate these computational findings and to explore the full therapeutic potential of 1,3,4-oxadiazole derivatives.

References

A Comparative Guide to the Reproducibility of Findings for 2,5-Disubstituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis Centered on 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Published: December 30, 2025

This guide provides a comparative analysis of the synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives, with a specific focus on assessing the potential reproducibility of findings for this compound. Due to the limited specific research on this particular compound, this guide draws upon data from structurally related 1,3,4-oxadiazoles to establish a baseline for comparison and to highlight common experimental protocols and observed biological activities within this class of compounds.

The 1,3,4-oxadiazole ring is a vital heterocyclic moiety known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The reproducibility of findings for any given derivative is contingent on standardized synthetic protocols and consistent biological assay methodologies. This guide will compare reported data from various analogs to provide a framework for researchers in the field of drug discovery.

I. Synthesis and Characterization: A Workflow for Reproducibility

A common and reproducible route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazides (aroylhydrazides).[4][5] This process, often facilitated by dehydrating agents like phosphorus oxychloride (POCl₃), provides a reliable pathway to the core oxadiazole structure. The general workflow is adaptable for creating a diverse library of analogs.

G General Synthesis Workflow for 2,5-Disubstituted 1,3,4-Oxadiazoles cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product & Characterization AromaticAcid Aromatic Acid (e.g., 3-Methylbenzoic Acid) Esterification Esterification (with Alcohol, Acid Catalyst) AromaticAcid->Esterification Step 1 Hydrazine Hydrazine Hydrate HydrazideFormation Hydrazide Formation Hydrazine->HydrazideFormation ChloroacetylChloride Chloroacetyl Chloride Acylhydrazide N'-Acylhydrazide ChloroacetylChloride->Acylhydrazide Alternative Step 2b Esterification->HydrazideFormation Step 2 HydrazideFormation->Acylhydrazide Cyclodehydration Cyclodehydration (e.g., POCl₃) Acylhydrazide->Cyclodehydration Step 3 FinalCompound 2-(Chloromethyl)-5-(Aryl)-1,3,4-oxadiazole Cyclodehydration->FinalCompound Characterization Structural Confirmation (NMR, IR, Mass Spec) FinalCompound->Characterization Verification

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

Reproducibility of the final compound's structure is confirmed through standard analytical techniques. For this compound (CAS: 24023-73-2, Formula: C₁₀H₉ClN₂O), characterization would involve ¹H NMR, IR, and mass spectrometry to confirm the presence of the chloromethyl, m-tolyl, and oxadiazole moieties.[6][7]

II. Comparative Biological Activity

While specific bioactivity data for this compound is not widely published, we can infer potential activities by comparing it with analogs evaluated in various assays. The tables below summarize findings for other 2,5-disubstituted 1,3,4-oxadiazoles.

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Analogs

CompoundBacterial StrainActivity (MIC in µg/mL)Reference StandardMIC (µg/mL)
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c)E. coli (Gram -)8Ciprofloxacin4
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c)S. aureus (Gram +)8Ciprofloxacin4
Aniline derivatives containing 1,3,4-oxadiazole moietiesS. aureus, E. coliGood activity reportedAmoxicillin-

Data sourced from[8] and[1].

Table 2: Anti-inflammatory Activity of 1,3,4-Oxadiazole Analogs

CompoundAssay Model% InhibitionReference Standard% Inhibition
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole (21i)Carrageenan-induced paw edema61.9%Indomethacin64.3%
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole (21c)Carrageenan-induced paw edema59.5%Indomethacin64.3%

Data represents activity at a dose of 20 mg/kg. Sourced from[1].

Table 3: Enzyme Inhibition Profile of 1,3,4-Oxadiazole Analogs

CompoundTarget EnzymeIC₅₀ (µM) or Activity Note
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide seriesAcetylcholinesterase (AChE)Found to be relatively active
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide seriesButyrylcholinesterase (BChE)Less active than against AChE
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide seriesLipoxygenase (LOX)Varied inhibitory potential

Data sourced from[9].

These tables demonstrate that substitutions on the phenyl ring and at the 2-position of the oxadiazole core significantly influence biological activity. For this compound, the chloromethyl group provides a reactive site, while the 3-methylphenyl group influences lipophilicity and steric interactions, suggesting it could be a candidate for various biological screenings.

III. Potential Mechanisms of Action & Signaling Pathways

The biological effects of 1,3,4-oxadiazoles are often attributed to their ability to act as bioisosteres for ester and amide groups, enabling them to interact with various biological targets. For anticancer activity, one proposed mechanism is the inhibition of tubulin polymerization, similar to drugs like combretastatin.

G Potential Anticancer Mechanism of Action Oxadiazole 1,3,4-Oxadiazole Derivative Tubulin Tubulin Protein (Colchicine Binding Site) Oxadiazole->Tubulin Binds to Disruption Disruption of Microtubule Formation Oxadiazole->Disruption Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerizes into MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Hypothetical pathway for anticancer activity via tubulin inhibition.

This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Molecular docking studies on similar oxadiazole compounds have shown efficient binding within the hydrophobic cavity of tubulin.[8] Reproducing these findings would require specific binding assays and cell cycle analysis.

IV. Experimental Protocols for Verification

To ensure the reproducibility of findings for any 1,3,4-oxadiazole derivative, including the title compound, detailed and standardized protocols are essential.

A. Synthesis Protocol: Cyclodehydration of Aroylhydrazide

  • Aroylhydrazide Preparation: React the corresponding aromatic acid ester (e.g., methyl 3-methylbenzoate) with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to yield the aroylhydrazide.[5]

  • Acylation: Treat the aroylhydrazide with chloroacetyl chloride in a suitable solvent.

  • Cyclodehydration: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), to the N'-acylhydrazide intermediate and reflux the mixture.[4][5]

  • Work-up and Purification: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution), extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[8]

B. In Vitro Antibacterial Assay: Broth Microdilution Method

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Dilution Series: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the bacterial strain (e.g., E. coli, S. aureus) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

C. In Vitro Anticancer Assay: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (concentration causing 50% inhibition of cell growth) is then calculated.[10]

By adhering to these standardized protocols, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of the structure-activity relationships within the 1,3,4-oxadiazole class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole must adhere to stringent safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, ensuring the safety of laboratory staff and environmental compliance.

Based on data from safety data sheets (SDS) of structurally similar compounds, this compound is anticipated to be a hazardous chemical. Analogous compounds are known to be corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled or ingested.[1] Some halogenated organic compounds are also considered potential carcinogens.[2][3] Therefore, strict adherence to the following procedures is imperative.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[3] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]To protect against splashes that can cause serious eye damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, Viton).[3]To prevent skin contact, which can cause severe burns and irritation.[1][5][6]
Body Protection A fully buttoned lab coat or chemical-resistant apron and long-sleeved clothing.[1][3]To protect the skin from accidental spills.
Respiratory If dust or aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[1][4]To prevent inhalation, which may be harmful.[6]

II. Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as regulated hazardous waste.[2][7] Do not dispose of this chemical down the drain or mix it with non-halogenated waste streams.[2][3]

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[7][8] The container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[2][8]

    • Never mix this waste with incompatible materials such as acids, bases, oxidizing agents, or non-halogenated organic waste.[2][9]

  • Waste Collection:

    • Carefully transfer any waste containing this compound into the designated halogenated waste container.

    • This includes any contaminated disposable labware (e.g., pipette tips, weighing boats).

    • For spill cleanup materials, absorb the spill with an inert, dry material (e.g., vermiculite, sand), and place it in a sealed bag before transferring it to the hazardous waste container.[2][3]

  • Labeling and Storage:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[2][8]

    • The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration or volume.[7][8]

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[2][3][10] Ensure the container is stored in secondary containment to prevent spills.[2]

  • Final Disposal:

    • Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team or EHS office.[2][8]

Disposal Workflow for this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Ensure Safety WasteContainer Designated Halogenated Waste Container FumeHood->WasteContainer Begin Procedure Segregate Segregate from Non-Halogenated and Incompatible Waste WasteContainer->Segregate Transfer Transfer Waste Chemical and Contaminated Materials Segregate->Transfer Label Label Container with 'Hazardous Waste' & Contents Transfer->Label Store Store in Cool, Dry, Ventilated Satellite Accumulation Area Label->Store EHS Arrange for Pickup by EHS or Licensed Contractor Store->EHS Final Step

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles / Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield is required where there is a risk of splashing.[1][2]
Skin Chemical-Resistant GlovesProtective gloves (e.g., neoprene or nitrile) should be inspected before use and changed upon any contact.[2][3]
Lab Coat / Protective ClothingA flame-resistant lab coat (e.g., Nomex®) over cotton clothing is recommended. Long-sleeved clothing is essential.[1][2][3]
ShoesClosed-toe and closed-heel shoes that cover the entire foot are required.[2]
Respiratory RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced. A government-approved respirator is necessary when engineering controls are insufficient.[1][4] In well-ventilated areas or when using a chemical fume hood, a respirator may not be required for small-scale use.

Safe Handling and Operational Protocol

Adherence to the following operational steps is critical for minimizing risks associated with handling this compound.

  • Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure safety showers and eye wash stations are readily accessible.[4]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical and before breaks.[3][4]

  • Handling : Avoid creating dust or aerosols.[1] Use non-sparking tools and explosion-proof equipment.[1] Do not breathe dust, fumes, or vapors.[3][4]

  • Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][5] Keep away from heat, sparks, and open flames.[6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][3]

  • Eye Contact : Rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][5]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical : Dispose of the contents in an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

  • Contaminated Packaging : Containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

Experimental Protocols

The provided search results focus on the safety, handling, and disposal of this chemical and do not contain specific experimental protocols. For detailed methodologies for any key experiments, it is recommended to consult relevant scientific literature or established internal laboratory procedures.

Safe Handling Workflow

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Chemical Handling ppe->handling fume_hood Work in a Chemical Fume Hood handling->fume_hood Step 2 weigh_handle Weigh and Handle Chemical fume_hood->weigh_handle Step 3 storage Proper Storage (Cool, Dry, Ventilated) weigh_handle->storage Post-Use spill Spill Occurs weigh_handle->spill completion Work Complete weigh_handle->completion Step 4 spill_response Follow Spill Response Protocol spill->spill_response Emergency decontaminate Decontaminate Work Area spill_response->decontaminate completion->decontaminate Step 5 disposal Dispose of Waste (Chemical and PPE) decontaminate->disposal Step 6 remove_ppe Remove PPE disposal->remove_ppe Step 7 wash Wash Hands Thoroughly remove_ppe->wash Step 8

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.